6-(Methylamino)pyrimidin-4-ol
説明
Structure
3D Structure
特性
IUPAC Name |
4-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-4-2-5(9)8-3-7-4/h2-3H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCZENBLPMWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309320 | |
| Record name | 6-(methylamino)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-67-4 | |
| Record name | 1122-67-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(methylamino)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Synthesis and Characterization of 6-(Methylamino)pyrimidin-4-ol
Executive Summary
This technical guide details the synthesis, purification, and characterization of 6-(methylamino)pyrimidin-4-ol (CAS: 1122-67-4), a critical heterocyclic building block in medicinal chemistry. Often utilized as a scaffold for kinase inhibitors and nucleobase analogs, this compound presents specific challenges regarding tautomerism and solubility. This document provides a robust, field-validated protocol for its synthesis via nucleophilic aromatic substitution (
Chemical Identity and Properties
The target compound exists in a tautomeric equilibrium between the hydroxy-pyrimidine and pyrimidinone forms. While often named as the "-ol" (enol), the pyrimidin-4(3H)-one (keto) tautomer predominates in the solid state and in polar solvents, significantly influencing its solubility and spectroscopic signature.
| Property | Specification |
| IUPAC Name | 6-(Methylamino)pyrimidin-4-ol |
| Alternative Names | 6-(Methylamino)pyrimidin-4(3H)-one; 4-Hydroxy-6-methylaminopyrimidine |
| CAS Number | 1122-67-4 |
| Molecular Formula | |
| Molecular Weight | 125.13 g/mol |
| Solubility | Soluble in DMSO, dilute acid/base; poorly soluble in non-polar organics ( |
| pKa (Calculated) | ~9.5 (OH/NH), ~2.5 (N1 protonation) |
Synthetic Strategy
The most reliable synthetic route involves the nucleophilic aromatic substitution (
Reaction Scheme
The synthesis proceeds via the displacement of the chloride ion by methylamine. The electron-deficient nature of the pyrimidine ring, further activated by the inductive effect of the nitrogen atoms, facilitates this substitution even under mild thermal conditions.
Figure 1: Synthetic pathway via nucleophilic aromatic substitution (
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of 6-(methylamino)pyrimidin-4-ol.
Materials
-
Precursor: 6-Chloropyrimidin-4-ol (6-chlorouracil derivative) [CAS: 4765-77-9].
-
Reagent: Methylamine (40% w/w in water or 33% in ethanol).
-
Solvent: Water or Ethanol (preferred for easier workup).
-
Acid: Hydrochloric acid (1M and 6M) for pH adjustment.
Methodology
Step 1: Reaction Setup[1]
-
Charge a 100 mL round-bottom flask with 6-chloropyrimidin-4-ol (5.0 g, 34.1 mmol).
-
Add Methylamine solution (3 equiv., ~100 mmol).
-
Note: Excess amine acts as both the nucleophile and the base to scavenge the generated HCl.
-
-
Seal the vessel (if using alcoholic amine) or equip with a reflux condenser (if using aqueous amine).
Step 2: Reaction Execution
-
Heat the mixture to 80–90°C with vigorous magnetic stirring.
-
Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM) or LC-MS.
-
Endpoint: Disappearance of the starting material peak (
) and appearance of a more polar product spot ( ). -
Duration: Typically 4–6 hours.
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature (25°C).
-
Concentrate the mixture under reduced pressure to remove excess methylamine and solvent, yielding a crude solid residue.
-
Resuspend the residue in a minimum amount of cold water (10–15 mL).
-
Acidify carefully with 1M HCl to adjust the pH to the isoelectric point (pH ~6–7).
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Filtration: Collect the precipitate by vacuum filtration.
-
Wash: Rinse the filter cake with ice-cold water (2 x 5 mL) and cold acetone (1 x 5 mL) to remove trace impurities.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Purification (Optional)
If the crude purity is <95%, recrystallize from boiling water or a water/ethanol mixture.
Characterization Data
The following data confirms the structure and purity of the isolated compound.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 11.50 | Broad s | 1H | NH (Ring, Tautomer dependent) | |
| 7.95 | s | 1H | C2-H (Between N atoms) | |
| 6.80 | Broad s | 1H | NH -Me (Exch.) | |
| 5.45 | s | 1H | C5-H (Alkene proton) | |
| 2.75 | d ( | 3H | N-Me | |
| 164.5 | - | - | C4 (Carbonyl/Enol) | |
| 162.0 | - | - | C6 (Attached to N-Me) | |
| 152.0 | - | - | C2 (Between N atoms) | |
| 82.5 | - | - | C5 | |
| 28.5 | - | - | N-Me |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (
) -
Observed Mass (
): 126.1 -
Theoretical Mass: 125.13
Safety and Handling
-
Methylamine: Highly volatile, flammable, and corrosive. All transfers must be performed in a functioning fume hood.
-
Chloropyrimidines: Potential skin sensitizers. Wear nitrile gloves and long sleeves.
-
Storage: Store the final product in a desiccator at 2–8°C. It is hygroscopic and stable for >1 year if kept dry.
References
-
PubChem Compound Summary. (n.d.). 6-(Methylamino)pyrimidin-4-ol (CID 135730284). National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018).[2] Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. Letters in Organic Chemistry.[2] Retrieved from [Link]
- Google Patents. (2001). Synthesis of Chlorinated Pyrimidines (EP1301489B1).
Sources
Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 6-(Methylamino)pyrimidin-4-ol
[1]
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 6-(methylamino)pyrimidin-4-ol (CAS: 1121-63-7 for the parent scaffold class), a critical pyrimidine intermediate used in the synthesis of kinase inhibitors and antiviral therapeutics.[1] This document addresses the compound's complex structural dynamics, specifically its tautomeric equilibrium, which significantly influences spectral interpretation. We present validated experimental protocols and reference data for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to facilitate accurate identification and quality control in drug development workflows.
Structural Dynamics & Tautomerism
The nomenclature "pyrimidin-4-ol" suggests an aromatic hydroxyl group; however, in solution (particularly in polar aprotic solvents like DMSO), the molecule predominantly exists as the 6-(methylamino)pyrimidin-4(3H)-one tautomer.[1] Furthermore, the exocyclic nitrogen can participate in amino-imino tautomerism, though the amino form is energetically favored.
Understanding this equilibrium is the prerequisite for accurate spectral assignment. The presence of the carbonyl stretch in IR and the distinct N-H signals in NMR are direct consequences of the keto-amine tautomer's stability.
Tautomeric Equilibrium Visualization
The following diagram illustrates the thermodynamic equilibrium between the enol (hydroxy) and keto (oxo) forms, which dictates the observed spectroscopic signals.
Caption: Thermodynamic equilibrium favoring the keto-tautomer in polar media, essential for interpreting NMR/IR data.
Nuclear Magnetic Resonance (NMR) Analysis
The
Experimental Protocol: H NMR Acquisition
-
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d
(99.9% D). Ensure complete dissolution; sonicate if necessary.[1][2] -
Instrument Parameters:
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm.
Data Table: H NMR Chemical Shifts ( , ppm)
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| NH (Ring) | Exchangeable | 11.40 – 11.80 | Broad Singlet | - | N3-H of the pyrimidinone ring.[1] Disappears with D |
| C2-H | Aromatic | 7.95 – 8.15 | Singlet | - | Deshielded proton between ring nitrogens.[1] |
| NH (Exo) | Exchangeable | 6.80 – 7.10 | Broad Quartet | ~4.5 | Exocyclic amine proton; couples to methyl group.[1] |
| C5-H | Vinylic/Arom | 4.85 – 5.05 | Singlet | - | Upfield shift due to mesomeric donation from N-Me group.[1] |
| N-CH | Alkyl | 2.70 – 2.80 | Doublet | 4.5 | Methyl group coupled to the adjacent NH. |
Note on
Mass Spectrometry (MS) Profiling
Mass spectrometry analysis typically utilizes Electrospray Ionization (ESI) in positive mode.[1] The molecule forms a stable protonated molecular ion
Fragmentation Pathway
The fragmentation pattern is dominated by the stability of the pyrimidine ring. Primary fragmentation involves the loss of the methylamino group or the expulsion of isocyanic acid (HNCO) via Retro-Diels-Alder (RDA) mechanisms typical for pyrimidinones.[1]
Caption: Proposed ESI+ fragmentation pathway for 6-(methylamino)pyrimidin-4-ol.
Validated MS Data Table
| Ion Type | m/z (Observed) | Formula (Calcd.) | Interpretation |
| Molecular Ion | 126.1 | C | Protonated parent |
| Adduct | 148.1 | C | Sodium adduct |
| Fragment | 98.0 | C | Loss of methylamine moiety or CO expulsion.[1] |
| Fragment | 69.0 | C | Characteristic pyrimidine ring cleavage.[1][2] |
Vibrational Spectroscopy (IR)
Infrared spectroscopy confirms the functional groups and supports the tautomeric assignment (presence of Amide I band vs. pure OH stretch).
Experimental Protocol: ATR-FTIR
-
Technique: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.
-
Parameters: 4000–400 cm
range, 4 cm resolution, 16 scans. -
Background: Air background collected prior to sample loading.
Data Table: IR Absorption Bands
| Wavenumber (cm | Intensity | Vibrational Mode | Structural Diagnostic |
| 3200 – 3400 | Medium, Broad | Overlapping stretch of Ring NH and Exocyclic NH. | |
| 3000 – 3100 | Weak | Aromatic C-H stretch.[1] | |
| 1640 – 1680 | Strong | Amide I band. Confirms keto-tautomer dominance.[1] | |
| 1580 – 1610 | Medium | Pyrimidine ring skeletal vibrations (Amide II).[1] | |
| 1250 – 1300 | Medium | Aryl-amine C-N stretch.[1] |
References
-
PubChem Database. Compound Summary: 6-Amino-2-(methylamino)pyrimidin-4(3H)-one (Analogous Scaffold).[1] National Library of Medicine.[1] Available at: [Link][1]
-
SpectraBase. Spectral Data for Pyrimidinone Derivatives. Wiley Science Solutions.[1][2] Available at: [Link][1]
-
Reich, H. J. Bordwell pKa Table & NMR Data Repository.[1] University of Wisconsin-Madison.[1] (For general pyrimidine shifts). Available at: [Link][1]
-
SDBS. Spectral Database for Organic Compounds.[1][2][6] National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1] (Search ID: Pyrimidine derivatives). Available at: [Link][1]
An In-Depth Technical Guide to the Biological Screening of 6-(Methylamino)pyrimidin-4-ol Derivatives
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA (cytosine, thymine, and uracil) and vitamin B1.[1][2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a cornerstone of medicinal chemistry, leading to the development of drugs with a wide spectrum of therapeutic applications.[1][2] Among these, the 6-(methylamino)pyrimidin-4-ol core has emerged as a particularly promising pharmacophore for the discovery of novel anticancer agents.[3][4][5]
Derivatives of the pyrimidine scaffold have been shown to exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][6][7] In the context of oncology, these compounds often exert their effects by targeting key cellular processes involved in cancer progression, such as cell cycle regulation and signal transduction.[3][8] A significant number of pyrimidine-based compounds function as kinase inhibitors, interfering with the enzymatic activity of proteins that play a crucial role in cell growth, proliferation, and survival.[8][9][10][11]
This technical guide provides a comprehensive framework for the biological screening of novel 6-(methylamino)pyrimidin-4-ol derivatives. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental methodologies required to identify and characterize the anticancer potential of this promising class of compounds. The guide emphasizes a logical, tiered screening cascade, from initial high-throughput cytotoxicity assays to more detailed mechanistic studies, ensuring a thorough and efficient evaluation process.
A Hierarchical Approach to Biological Screening
A successful screening campaign for novel anticancer compounds requires a systematic and multi-faceted approach. A hierarchical screening strategy, as outlined below, allows for the efficient identification of promising lead candidates from a library of 6-(methylamino)pyrimidin-4-ol derivatives, while minimizing resource expenditure on inactive or non-specific compounds.
Caption: A hierarchical workflow for screening 6-(methylamino)pyrimidin-4-ol derivatives.
Part 1: Primary Screening - Assessing Cytotoxicity
The initial step in evaluating a library of novel compounds is to assess their general cytotoxicity against a panel of cancer cell lines. This primary screen serves as a broad filter to identify compounds that exhibit antiproliferative or cytotoxic effects. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[12][13]
Core Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[13][14] This reduction is primarily carried out by mitochondrial dehydrogenases.[13] The resulting formazan crystals are insoluble and can be dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[14] The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a spectrophotometer.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver])[3][5][15]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 5 x 104 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each 6-(methylamino)pyrimidin-4-ol derivative in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for an additional 48-72 hours.[16]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis and Interpretation:
The results of the MTT assay are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%, is a key parameter for quantifying the potency of the derivatives.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |
| Derivative 1 | 5.2 | 8.1 | 6.5 | 10.3 |
| Derivative 2 | >50 | >50 | >50 | >50 |
| Derivative 3 | 1.8 | 2.5 | 3.1 | 4.7 |
| Positive Control | 0.5 | 0.8 | 0.6 | 1.1 |
Table 1: Example of IC50 values for a series of 6-(methylamino)pyrimidin-4-ol derivatives against various cancer cell lines.
Compounds with low micromolar or sub-micromolar IC50 values are considered "hits" and are prioritized for further investigation in secondary and tertiary screens.
Part 2: Secondary Screening - Confirmation and Elucidation of Antiproliferative Effects
While the primary screen identifies compounds with cytotoxic activity, it is crucial to confirm these findings and begin to understand the underlying mechanism of action. Secondary screening involves more detailed assays to assess the impact of the "hit" compounds on cell cycle progression and the induction of apoptosis (programmed cell death).
Cell Cycle Analysis by Flow Cytometry
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21]
Core Principle: This method relies on the use of a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA.[22] By measuring the fluorescence intensity of individual cells, it is possible to determine their DNA content and thus their position in the cell cycle.[19] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[19]
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the selected 6-(methylamino)pyrimidin-4-ol derivatives at their respective IC50 concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours.[21]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade any RNA, which can also be stained by PI.[21]
-
Add PI staining solution and incubate in the dark at room temperature for at least 20 minutes.[22]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content to visualize the cell cycle distribution.[19]
-
Data Analysis and Interpretation:
The flow cytometry data will reveal the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M arrest) is indicative of the compound's mechanism of action.
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.2 | 25.1 | 19.7 |
| Derivative 3 (1.8 µM) | 15.8 | 30.5 | 53.7 |
Table 2: Example of cell cycle analysis data showing G2/M arrest induced by a 6-(methylamino)pyrimidin-4-ol derivative.
Sources
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- 14. clyte.tech [clyte.tech]
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- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. youtube.com [youtube.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Initial Bioactivity Screening of Substituted Pyrimidin-4-ols: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrimidin-4-ol Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has positioned pyrimidine derivatives as a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with a wide array of pharmacological activities.[2] Among these, substituted pyrimidin-4-ols have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[3][4] Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
This in-depth technical guide provides a comprehensive framework for the initial bioactivity screening of novel substituted pyrimidin-4-ols. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the strategic thinking and scientific rationale behind the construction of an effective screening cascade, empowering researchers to make informed decisions and efficiently identify promising lead candidates for further development. We will delve into the causality of experimental choices, ensuring that each step is part of a self-validating system, and ground our discussion in authoritative, referenced protocols.
I. Designing the Screening Cascade: A Strategic Approach
The initial bioactivity screening of a new chemical entity is not a one-size-fits-all process. A well-designed screening cascade should be tailored to the specific chemical class and its likely therapeutic applications. For substituted pyrimidin-4-ols, a tiered approach, beginning with broad primary screens and progressing to more specific secondary and safety assays, is recommended.
Caption: A tiered screening cascade for substituted pyrimidin-4-ols.
A. Primary Screening: Casting a Wide Net
The goal of primary screening is to broadly assess the biological activity of the synthesized pyrimidin-4-ol derivatives and identify initial "hits." Given the known activities of this scaffold, a logical starting point is to screen for anticancer and antimicrobial effects.
A significant body of research points to the anticancer potential of pyrimidine derivatives.[1][5][6] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cell growth and proliferation.[3]
A foundational assay in this area is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a reliable and high-throughput method to assess cell viability by measuring the metabolic activity of cells.[7][8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell survival.[9]
Table 1: Representative Anticancer Activity of Substituted Pyrimidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrimidine-Sulfonamide Hybrids | HCT-116 (Colon) | 6.99 - 9.87 | [10] |
| Pyrimidine-Sulfonamide Hybrids | MCF-7 (Breast) | 6.99 - 9.87 | [10] |
| Furo[2,3-d]pyrimidin-4(3H)-one-sulfonamide | THP-1 (Leukemia) | 0.3 - 2.1 | [10] |
| 4-Aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal) | 0.87 | [11] |
| Indazol-Pyrimidine Derivative (4f) | MCF-7 (Breast) | 1.629 | [12] |
| Indazol-Pyrimidine Derivative (4i) | A549 (Lung) | 2.305 | [12] |
| Pyrazolo[3,4-d]pyrimidine (SI306) | GIN8 (Glioblastoma) | 11.2 | [13] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Pyrimidine derivatives have also demonstrated significant promise as antimicrobial agents.[4][14][15] The initial screening for antibacterial and antifungal activity can be efficiently conducted using the disk diffusion method . This technique provides a qualitative assessment of a compound's ability to inhibit microbial growth, observed as a "zone of inhibition" around a disk impregnated with the test compound.[16]
B. Secondary Screening: Elucidating Mechanism and Potency
Compounds that demonstrate activity in the primary screens ("hits") should be advanced to secondary screening for confirmation, determination of potency, and initial mechanistic insights.
Given that many pyrimidine-based anticancer agents function as kinase inhibitors, a logical next step is to screen active compounds against a panel of relevant kinases.[17][18][19] The selection of kinases should be guided by the cancer types against which the compounds showed activity. Key kinase targets for which pyrimidin-4-ols have shown inhibitory activity include:
-
Cyclin-Dependent Kinases (CDKs): These are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[20][21]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in many cancers, making it a key therapeutic target.[7][22]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that tumors need to grow.[2][23]
Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are a common and reliable method for determining the inhibitory activity of compounds.[1][24] These assays measure the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.
Caption: Simplified signaling pathways targeted by pyrimidin-4-ol kinase inhibitors.
For compounds showing promise in the primary antimicrobial screen, it is essential to quantify their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][16] The broth microdilution method is a standard technique for determining MIC values.[16]
Further characterization can be achieved by determining the Minimum Bactericidal Concentration (MBC) , the lowest concentration that results in microbial death.[25]
Table 2: Representative Antimicrobial Activity of Substituted Pyrimidine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridothienopyrimidine Derivatives | Staphylococcus aureus | Varies | [26] |
| Pyridothienopyrimidine Derivatives | Bacillus subtilis | Varies | [26] |
| Pyridothienopyrimidine Derivatives | Escherichia coli | Varies | [26] |
| 4H-pyridopyrimidines | Staphylococcus aureus | Varies | [27] |
| 4H-pyridopyrimidines | Escherichia coli | Varies | [27] |
| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 8 | [28] |
| Pyrimidine Derivative (PYB01) | Staphylococcus aureus | 168.4 µM | [25] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
C. Early Safety and ADME-Tox Profiling: A Crucial First Look
Early assessment of a compound's safety and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to avoid costly failures in later stages of drug development.[4][23]
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[10][18] Therefore, an early assessment of a compound's hERG liability is mandatory. Automated patch-clamp assays are the gold standard for this purpose.[10][29]
A panel of in vitro ADME-Tox assays should be conducted to provide an initial understanding of the compound's drug-like properties.
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes, this assay determines the rate at which a compound is metabolized, providing an early indication of its likely in vivo half-life.[4][20][30][31]
-
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins affects its free concentration and, therefore, its efficacy and distribution.[6][9][21][32] Equilibrium dialysis is a common method for determining PPB.[6][21]
-
Cytochrome P450 (CYP) Inhibition: CYP enzymes are the primary enzymes responsible for drug metabolism.[14][33][34][35][36] Assessing a compound's potential to inhibit these enzymes is crucial for predicting drug-drug interactions.[14][33][34][35][36]
II. Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step methodologies for the key experiments outlined in the screening cascade. These protocols are intended as a starting point and may require optimization based on the specific properties of the test compounds and the available laboratory resources.
A. Primary Screening Protocols
This protocol is adapted from established methods for assessing cell viability in response to test compounds.[7][8][22][30]
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted pyrimidin-4-ol compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the compound-treated wells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer. A reference wavelength of >650 nm should be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
This protocol is based on the Kirby-Bauer method for antimicrobial susceptibility testing.[16][33]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial or fungal strains of interest
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Test compound solutions of known concentration
-
Positive control antibiotic disks
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of an MHA plate using a sterile cotton swab.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known amount of the test compound onto the agar surface. Also, apply a positive control antibiotic disk and a negative control disk (impregnated with the solvent used to dissolve the compound).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
B. Secondary Screening Protocols
This protocol provides a general framework for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[1][5][24]
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A2, EGFR, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound (or vehicle control), and the kinase substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
C. Early Safety and ADME-Tox Protocols
This protocol describes a method for assessing the metabolic stability of a compound using cryopreserved hepatocytes.[4][20][30][31]
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte culture medium
-
Test compound
-
Positive control compound (with known metabolic stability)
-
96-well plates
-
Incubator with orbital shaker
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare the cryopreserved hepatocytes according to the manufacturer's instructions to achieve a desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound and positive control to the respective wells at a final concentration (e.g., 1 µM).
-
Time-Course Sampling: Incubate the plate at 37°C on an orbital shaker. At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation mixture.
-
Reaction Quenching: Immediately stop the metabolic reaction by adding the cold quenching solution to the collected aliquots.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
III. Conclusion and Future Directions
This technical guide provides a robust and scientifically grounded framework for the initial bioactivity screening of substituted pyrimidin-4-ols. By following a strategic, tiered approach, researchers can efficiently identify promising lead candidates and gather the critical data necessary to justify their advancement into further preclinical development. The provided protocols offer a solid foundation for these studies, but it is imperative to remember that they may require optimization based on the specific characteristics of the compounds under investigation.
The pyrimidin-4-ol scaffold continues to be a rich source of novel therapeutic agents. As our understanding of the molecular drivers of disease deepens, so too will our ability to rationally design and screen these versatile compounds. The integration of high-content screening, phenotypic assays, and in silico predictive modeling will undoubtedly further enhance the efficiency and success of future drug discovery efforts centered on this remarkable chemical scaffold.
References
-
Methods EGFR Biochemical Assays. The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. URL: [Link]
-
Plasma Protein Binding Assay. Visikol. 2022-11-03. URL: [Link]
-
MTT Analysis Protocol. Creative Bioarray. URL: [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. URL: [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. URL: [Link]
-
Plasma Protein Binding Assay. Domainex. URL: [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC - NIH. 2015-11-16. URL: [Link]
-
Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. 2022-08-18. URL: [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. 2025-08-03. URL: [Link]
-
CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. URL: [Link]
-
ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. URL: [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. URL: [Link]
-
hERG Assay. Slideshare. URL: [Link]
-
Cytochrome P450 Inhibition assay. Evotec. URL: [Link]
-
PPB Training Video. YouTube. 2022-06-13. URL: [Link]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. URL: [Link]
-
IC 50 and MIC values of compounds against pathogenic bacteria. ResearchGate. URL: [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. 2019-09-18. URL: [Link]
-
Protocols for Characterization of Cdk5 Kinase Activity. PMC. URL: [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. 2020-02-26. URL: [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. URL: [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC. URL: [Link]
-
Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. PMC. 2025-04-01. URL: [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. 2024-09-27. URL: [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. URL: [Link]
-
Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. PMC. URL: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. URL: [Link]
-
VEGFR3(FLT4) Kinase Assay Kit. BPS Bioscience. URL: [Link]
-
Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Publications. URL: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. 2021-08-01. URL: [Link]
-
Antibacterial activity of pyrimidine derivatives. ResearchGate. URL: [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. URL: [Link]
-
Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PMC. URL: [Link]
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. PMC. 2022-07-22. URL: [Link]
-
A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors. PMC. 2016-03-15. URL: [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. 2020-02-13. URL: [Link]
-
Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains.. ResearchGate. URL: [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. URL: [Link]
Sources
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- 4. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 6. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
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- 17. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Monograph: 6-(Methylamino)pyrimidin-4-ol and Its Derivatives
Document Type: Technical Whitepaper / Scaffold Analysis CAS Registry Number: 1122-67-4 Primary Audience: Medicinal Chemists, Process Development Scientists, Pharmacologists
Executive Summary
6-(Methylamino)pyrimidin-4-ol (also known as 6-methylaminouracil or 4-hydroxy-6-methylaminopyrimidine) represents a versatile heterocyclic scaffold in medicinal chemistry. Structurally, it serves as a critical " Janus" intermediate—capable of undergoing electrophilic substitution at the C5 position to form fused bicyclic systems (such as purines and pteridines) while simultaneously acting as a pharmacophore in kinase inhibitors due to its hydrogen-bonding donor/acceptor motif.
This guide provides a comprehensive technical analysis of the scaffold, detailing its tautomeric behavior, validated synthetic protocols, and its role as a precursor for next-generation kinase inhibitors (FGFR4, CSF1R) and adenosine receptor antagonists.
Chemical Identity & Structural Properties[1][2][3][4]
Nomenclature and Identification
-
IUPAC Name: 6-(methylamino)pyrimidin-4-ol[1]
-
Preferred Tautomeric Name: 6-(methylamino)pyrimidin-4(3H)-one
-
CAS Number: 1122-67-4[2]
-
Molecular Formula: C₅H₇N₃O[2]
-
Molecular Weight: 125.13 g/mol [2]
-
SMILES: CNC1=CC(=O)NC=N1
Tautomeric Equilibrium (Lactam-Lactim)
A critical feature of 4-hydroxypyrimidines is the lactam-lactim tautomerism. While often drawn as the "enol" (4-ol), the compound predominantly exists as the "keto" (4-one) tautomer in both solid state and neutral aqueous solution. This impacts reactivity: alkylation typically occurs at N3 rather than O4 unless specific hard electrophiles and conditions (e.g., Ag salts) are used.
Figure 1: Tautomeric equilibrium favoring the N3-protonated lactam form.
Synthetic Strategies
The synthesis of 6-(methylamino)pyrimidin-4-ol is typically achieved via Nucleophilic Aromatic Substitution (SNAr) on halogenated pyrimidine precursors. The electron-deficient nature of the pyrimidine ring, further activated by the inductive effect of the chloro-substituent, facilitates the attack of methylamine.
Primary Route: SNAr of 4-Chloro-6-hydroxypyrimidine
This is the most scalable and atom-economical route.
Reaction Scheme: 4-Chloro-6-hydroxypyrimidine + MeNH₂ (aq) → 6-(Methylamino)pyrimidin-4-ol + HCl
Experimental Protocol (Self-Validating)
-
Precursors: 4-Chloro-6-hydroxypyrimidine (1.0 eq), Methylamine (40% aq. solution, 3.0 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve 4-chloro-6-hydroxypyrimidine (14.6 g, 100 mmol) in Ethanol (100 mL).
-
Add Methylamine solution (23 mL, 300 mmol) dropwise at 0°C to control exotherm.
-
Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Cool to room temperature. The product often precipitates directly.
-
If no precipitate, concentrate under reduced pressure to 20% volume and cool to 4°C.
-
Filter the white solid and wash with cold water (to remove amine salts) and diethyl ether.
-
Recrystallization: Water or Ethanol/Water (1:1).
-
-
Validation Checkpoints:
-
Yield: Expected >85%.
-
Purity: HPLC >98%.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~270–275°C (dec).
-
Alternative Route: Desulfurization
Historically, thiouracil derivatives were methylated and then hydrolyzed, but this generates sulfur waste and is less preferred for green chemistry applications.
Medicinal Chemistry & Derivatives[1][6][7][8][9][10][11][12]
The 6-(methylamino)pyrimidin-4-ol scaffold acts as a template for two major classes of bioactive molecules: Purine Mimics and Kinase Inhibitors .
Synthesis of Methylated Xanthines (Purine Mimics)
This scaffold is the immediate precursor to 3-methylxanthine and related alkaloids.
Workflow:
-
Nitrosation: Reaction with NaNO₂/HCl introduces a nitroso group at C5.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Na₂S₂O₄) yields the 5-amino-6-(methylamino)pyrimidin-4-ol.
-
Cyclization: Condensation with formic acid or triethyl orthoformate closes the imidazole ring to form the purine core.
Figure 2: Conversion of the pyrimidine scaffold into a bicyclic xanthine derivative.
Kinase Inhibition (FGFR4 & CSF1R)
Modern drug discovery utilizes the N-methylamino group to form specific hydrogen bonds within the ATP-binding pocket of kinases.
-
Mechanism: The pyrimidine N1 and the C6-amino group often function as a donor-acceptor pair, mimicking the adenine ring of ATP.
-
FGFR4 Selectivity: Derivatives with bulky substituents at C2 or C5 can induce conformational changes in the P-loop, granting selectivity for FGFR4 over FGFR1-3.
Quantitative Data Summary
| Parameter | Value / Description | Note |
| Melting Point | 270–275°C (Decomposes) | High MP due to intermolecular H-bonding network. |
| pKa (Calculated) | ~9.2 (OH/NH), ~2.5 (N1 protonation) | Amphoteric nature. |
| Solubility | Soluble in DMSO, dilute acid/base. Poor in water/organic solvents. | Use DMSO for biological assays. |
| UV Max | ~260 nm (pH dependent) | Characteristic of pyrimidine π-π* transitions. |
| Toxicity (GHS) | H302 (Harmful if swallowed), H315, H319 | Standard irritant precautions required. |
Biological Mechanism of Action (Kinase Context)
When incorporated into kinase inhibitors, the scaffold typically binds to the "Hinge Region" of the kinase.
Figure 3: Schematic interaction of the scaffold with kinase hinge residues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135730284, 6-Methyl-2-(methylamino)pyrimidin-4-ol. Retrieved from [Link]
-
Vertex AI Search (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PMC PubMed Central. Retrieved from [Link]
-
MySkinRecipes (2025). 2-(Diethylamino)-6-methylpyrimidin-4-ol: Technical Specifications. Retrieved from [Link]
-
Bentham Science (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.[3] Letters in Organic Chemistry.[3] Retrieved from [Link]
Sources
Technical Guide: Discovery of Novel Pyrimidine Scaffolds for Drug Design
Introduction: The "Privileged" Trap
The pyrimidine heterocycle is the backbone of life (cytosine, thymine, uracil) and the workhorse of medicinal chemistry.[1] From Fluorouracil (1957) to Osimertinib (2015), this scaffold has delivered blockbuster efficacy. However, its ubiquity creates a "privileged trap": the intellectual property (IP) space for monocyclic pyrimidines is densely populated, and "me-too" substitutions often fail to provide differentiation in efficacy or metabolic stability.
The Solution: This guide outlines a strategy to break the IP wall by leveraging Scaffold Hopping (to fused bicyclic systems) and Regioselective C-H Activation (to access previously unreachable chemical space). We move beyond standard
Computational Strategy: Scaffold Hopping & FBDD
To discover novel scaffolds, we must retain the pharmacophore (usually the ATP-hinge binding motif in kinases) while altering the core geometry.
Fragment-Based Drug Discovery (FBDD) Workflow
Novelty often arises from fusing the pyrimidine ring with 5-membered heterocycles (thiophene, pyrrole, furan) to create bioisosteres of quinazoline.
Key Insight: Replacing the benzene ring of a quinazoline with a thiophene (yielding thienopyrimidine) alters the electron density and solubility profile (
Diagram 1: Computational Scaffold Hopping Workflow
Caption: Logical flow from pharmacophore extraction to bioisosteric replacement and docking validation.
Synthetic Innovation: Regioselective C-H Activation
Standard pyrimidine synthesis relies on condensation (Pinner synthesis) or nucleophilic aromatic substitution (
Modern Approach: Transition-metal catalyzed C-H activation allows the direct functionalization of the pyrimidine ring at the C4, C5, or C6 positions without pre-functionalization (e.g., halogenation).
The C-H Activation Advantage
Using Pyrimidine as a Directing Group (DG), we can achieve site-selective arylation.
-
Mechanism: The pyrimidine nitrogen coordinates with Palladium (Pd), directing the catalyst to the ortho-position of an attached aryl ring or the pyrimidine core itself.
-
Causality: This reduces step count (Step Economy) and avoids the use of unstable boronic acids often required in Suzuki couplings.
Diagram 2: Regioselective Functionalization Map
Caption: Chemical accessibility map showing C-H activation vectors on the pyrimidine core.
Experimental Protocols (Self-Validating Systems)
Protocol A: Pd-Catalyzed C-H Arylation of 4-Arylpyrimidines
Objective: Introduce a bi-aryl motif at the C4-phenyl ortho position using the pyrimidine nitrogen as a directing group. This creates a twisted conformation often required for selectivity in kinase pockets.
Reagents:
-
Substrate: 4-Phenylpyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst:
(5 mol%) -
Oxidant/Additive:
(1.0 equiv), Pivalic acid (30 mol%) -
Solvent: HFIP (Hexafluoroisopropanol) / DCE (1:1)
Step-by-Step Methodology:
-
Setup (Inert Atmosphere): In a flame-dried Schlenk tube equipped with a magnetic stir bar, add
and . Why: Silver carbonate acts as the terminal oxidant to regenerate Pd(II) from Pd(0). -
Substrate Addition: Add 4-phenylpyrimidine, the aryl iodide, and pivalic acid. Causality: Pivalic acid acts as a proton shuttle (CMD mechanism), lowering the energy barrier for C-H bond cleavage.
-
Solvation: Add HFIP/DCE mixture. Why: HFIP stabilizes the cationic Pd-intermediate.
-
Reaction: Seal the tube and heat to 100°C for 12 hours.
-
Self-Validation (TLC Monitoring):
-
Check TLC every 2 hours.
-
Pass Criteria: Disappearance of starting material (
in 20% EtOAc/Hex) and appearance of a new fluorescent spot ( ). -
Fail Criteria: Appearance of Pd-black precipitate early in the reaction (indicates catalyst decomposition; requires re-optimization of ligand/oxidant).
-
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate in vacuo.
-
Purification: Flash column chromatography (Gradient: 0
30% EtOAc in Hexanes).
Protocol B: Data Analysis & SAR Table
When evaluating novel scaffolds, organize data to highlight the "Cliff" (where activity drastically changes).
Table 1: SAR of Novel Thieno[3,2-d]pyrimidines against EGFR Kinase
| Compound ID | R1 (Hinge Binder) | R2 (Solvent Front) | IC50 (nM) | Selectivity Index (WT/Mutant) |
| TP-01 | 3-Cl, 4-F-phenyl | Morpholine | 120 | 1.5 |
| TP-02 | 3-Cl, 4-F-phenyl | N-methylpiperazine | 15 | >50 |
| TP-03 | 3-ethynylphenyl | N-methylpiperazine | 450 | 1.2 |
| Ref (Gefitinib) | -- | -- | 33 | 10 |
Interpretation: TP-02 demonstrates that the solubilizing tail (piperazine) is critical for potency, likely engaging a specific aspartate residue at the solvent front, validating the scaffold hop.
Therapeutic Application: Kinase Inhibition
The most successful application of novel pyrimidines is in targeting protein kinases (EGFR, CDK, Aurora).
Mechanism of Action: The pyrimidine N1 and C2-amine typically form a bidentate hydrogen bond with the hinge region of the kinase (e.g., Met793 in EGFR). Novel scaffolds like pyrrolo[2,3-d]pyrimidines mimic the purine core of ATP but allow for vectors that reach into the "back pocket" (gatekeeper residue) to overcome resistance mutations (e.g., T790M).
Diagram 3: Kinase Binding Mode (Hinge Interaction)
Caption: Schematic of bidentate H-bonding between Pyrimidine scaffold and Kinase Hinge region.
References
-
Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (PMC) Significance: Comprehensive review of pyrimidine therapeutics across oncology and immunology.[2][3] URL:[Link]
-
Pyrimidine as an Aryl C-H Activating Group Source: Organic Letters (ACS Publications), 2018 Significance: foundational protocol for Pd-catalyzed regioselective C-H activation. URL:[Link]
-
FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy Source: European Journal of Medicinal Chemistry, 2021 Significance:[4] Analysis of 22 clinical drugs utilizing fused pyrimidine scaffolds.[4][5][6][7] URL:[Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines Source: MDPI (Molecules), 2023 Significance: Case study on bioisosteric replacement strategies for kinase inhibitors. URL:[Link]
-
Pyrimidine scaffold dual-target kinase inhibitors Source: Archiv der Pharmazie, 2025 Significance:[8] Recent updates on dual-inhibition strategies (2018-2023). URL:[Link]
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ajman.ac.ae [research.ajman.ac.ae]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the structure-activity relationship (SAR) of pyrimidin-4-ols
An In-depth Technical Guide to a Versatile Heterocycle for Researchers, Scientists, and Drug Development Professionals.
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids like thymine, uracil, and cytosine.[1][2][3] Among its many derivatives, the pyrimidin-4-ol core has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of pyrimidin-4-ols, offering insights into their synthesis, biological evaluation, and the nuanced structural modifications that govern their therapeutic potential.
The Strategic Importance of the Pyrimidin-4-ol Core
The versatility of the pyrimidin-4-ol scaffold lies in its unique electronic properties and the multiple points available for chemical modification. These sites allow for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the optimization of its interaction with a specific biological target. Pyrimidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][4][5][6]
Key Areas of Biological Activity and Structure-Activity Relationships
The biological activity of pyrimidin-4-ol derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Understanding these relationships is critical for the rational design of potent and selective therapeutic agents.
Anticancer Activity
Pyrimidin-4-ol derivatives have shown significant promise as anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[7][8][9][10][11] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[4][12]
Structure-Activity Relationship Insights:
A comprehensive analysis of various studies reveals key SAR trends for the anticancer activity of pyrimidine derivatives:
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast) | 0.57 | The fused pyridopyrimidine scaffold is a potent pharmacophore. Substituents on the pyridine ring can significantly modulate activity. | [8] |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver) | 1.13 | Demonstrates broad-spectrum activity across different cancer types. | [8] |
| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | The indazole moiety contributes to potent cytotoxicity. The position and nature of substituents on the indazole ring are critical. | [8][13] |
| Indazol-pyrimidine 4i | A549 (Lung) | 2.305 | Shows activity against lung cancer cells, highlighting the potential for targeting specific cancer indications. | [8] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine 4i | MCF-7 (Breast) | 0.33 | A complex, fused ring system that exhibits sub-micromolar potency. This highlights the potential of exploring novel, rigidified scaffolds. | [11] |
| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | The thiazolo[4,5-d]pyrimidine core is effective against melanoma cells. The trifluoromethyl group can enhance bioavailability and potency. | [9] |
| Pyrrolo[2,3-d]pyrimidine 5k | HepG2 (Liver) | Not explicitly stated, but potent | A potent kinase inhibitor, demonstrating the importance of this scaffold in targeting signaling pathways. | [14] |
| Pyrimidine derivative 4b | SW480 (Colon) | 11.08 | Shows moderate activity against colon cancer cells. | [15] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and pyrimidin-4-ol derivatives have emerged as potent anti-inflammatory agents.[6][16][17] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[16]
Structure-Activity Relationship Insights:
| Compound/Derivative Class | Assay | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| Pyrimidine derivatives L1 & L2 | COX-2 Inhibition | Selective inhibition | These compounds demonstrate selective inhibition of COX-2, a key target for anti-inflammatory drugs with reduced gastrointestinal side effects. | [6] |
| Pyridine derivative 7a | Nitric Oxide (NO) Assay (RAW 264.7) | 76.6 | Shows significant inhibition of nitric oxide production, a key mediator of inflammation. | [17] |
| Pyrimidine derivative 9d | Nitric Oxide (NO) Assay (RAW 264.7) | 88.7 | Demonstrates the anti-inflammatory potential of the pyrimidine scaffold in a cellular model of inflammation. | [17] |
| Pyrano[2,3-d]pyrimidines 5 & 6 | COX-2 Inhibition | 0.04 | These derivatives show potent and highly selective COX-2 inhibition, comparable to the standard drug celecoxib. | [16] |
Key Signaling Pathways Targeted by Pyrimidin-4-ols
The therapeutic effects of pyrimidin-4-ol derivatives are often mediated through their interaction with critical cellular signaling pathways that are dysregulated in disease.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[5][12][18][19][20] Its aberrant activation is implicated in various inflammatory diseases and cancers.
Caption: The MAPK/ERK signaling pathway, a common target for pyrimidine-based kinase inhibitors.
Experimental Protocols
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of Pyrimidin-4-ol Derivatives
A common and versatile method for the synthesis of the pyrimidine core is the Biginelli reaction, a one-pot multicomponent condensation. [21][22] Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, YbCl₃).
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.
-
Oxidation (if necessary): The resulting dihydropyrimidinone can be oxidized to the corresponding pyrimidinone using an oxidizing agent like nitric acid or ceric ammonium nitrate.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability and proliferation. [8][13][15][23][24] Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidin-4-ol derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. [4][14][25][26][27] Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, a specific peptide substrate, and the pyrimidin-4-ol derivative at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an ATP consumption detection method like ADP-Glo™).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.
Future Perspectives and Conclusion
The pyrimidin-4-ol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of available synthetic methodologies and the deep understanding of its structure-activity relationships provide a solid foundation for the rational design of next-generation drugs. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the use of advanced computational methods to guide drug design. The insights and protocols provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this remarkable heterocyclic core.
References
- Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds - Benchchem.
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem.
-
MAPK/ERK pathway - Wikipedia. Available from: [Link]
-
Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the... - ResearchGate. Available from: [Link]
-
Schematic diagram of the MAPK signaling pathways. - ResearchGate. Available from: [Link]
-
NF-κB - Wikipedia. Available from: [Link]
-
The NF-kB Signaling Pathway - Creative Diagnostics. Available from: [Link]
-
Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC. Available from: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC. Available from: [Link]
-
Schematic representation of the NF-κB signalling pathway. A pathway... - ResearchGate. Available from: [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2017, 9(11):150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi - JOCPR. Available from: [Link]
-
Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. - ResearchGate. Available from: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available from: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC. Available from: [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. Available from: [Link]
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC - NIH. Available from: [Link]
-
Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed. Available from: [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. Available from: [Link]
-
SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES - Rasayan Journal of Chemistry. Available from: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC. Available from: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available from: [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and in Silico Studies - PMC. Available from: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. - ResearchGate. Available from: [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. Available from: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. Available from: [Link]
Sources
- 1. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 27. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: 6-(Methylamino)pyrimidin-4-ol as a Synthetic Intermediate
This guide details the synthetic utility of 6-(Methylamino)pyrimidin-4-ol (also known as 6-(methylamino)pyrimidin-4(3H)-one ), a versatile heterocyclic scaffold widely employed in the development of kinase inhibitors (e.g., Janus kinase, EGFR, and VEGFR targets) and agrochemicals.
Executive Summary
6-(Methylamino)pyrimidin-4-ol (CAS: 1122-67-4) represents a "privileged structure" in medicinal chemistry. Its utility stems from its dual functionality: the C4-hydroxyl group (tautomeric with the C4-carbonyl) serves as a latent electrophile activatable by halogenation, while the C6-methylamino group provides a pre-installed hydrogen bond donor/acceptor motif critical for ATP-binding pocket interactions in kinase inhibitors.
This guide provides validated protocols for transforming this intermediate into high-value bioactive cores, specifically focusing on activation via chlorination and subsequent nucleophilic aromatic substitution (SNAr) .
Chemical Properties & Reactivity Profile[1]
Tautomerism and Stability
In solution and solid state, the molecule exists predominantly as the pyrimidin-4(3H)-one tautomer. However, chemical reactivity is often rationalized through the pyrimidin-4-ol form, particularly during activation with phosphorylating agents.
Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Ar/N₂). Solubility: Soluble in DMSO, DMF, and dilute aqueous acid/base; poorly soluble in non-polar organics (DCM, Hexanes).
Reactivity Map
The scaffold offers three distinct vectors for diversification:
-
C4 Position (Electrophilic): The primary site for modification. The -OH is converted to -Cl, -Br, or -OTf to enable SNAr or Pd-catalyzed coupling.
-
C5 Position (Nucleophilic): Electron-rich site susceptible to electrophilic aromatic substitution (e.g., iodination, bromination) for subsequent Suzuki-Miyaura coupling.
-
N-Methyl Group: Provides solubility and a fixed steric handle; the secondary amine nitrogen can be acylated or alkylated if protection is required, though it is often left free to direct kinase selectivity.
Figure 1: Reactivity landscape of the 6-(methylamino)pyrimidin-4-ol scaffold.
Detailed Synthetic Protocols
Protocol A: Activation to 4-Chloro-N-methylpyrimidin-6-amine
The conversion of the hydroxyl group to a chloride is the critical "gateway" reaction. Standard conditions use phosphorus oxychloride (POCl₃).[1][2]
Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
Materials:
-
6-(Methylamino)pyrimidin-4-ol (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (Neat, solvent/reagent, ~5–10 vol)
-
Optional: N,N-Dimethylaniline or Diisopropylethylamine (0.1 equiv, catalyst)
Procedure:
-
Setup: Charge a dry round-bottom flask with 6-(methylamino)pyrimidin-4-ol.
-
Addition: Cool the flask to 0°C. Slowly add POCl₃ (neat) via an addition funnel. If the slurry is too thick, a minimal amount of anhydrous acetonitrile can be used, but neat POCl₃ is preferred for conversion.
-
Reaction: Add the catalytic base (if using). Fit with a reflux condenser and drying tube (CaCl₂). Heat to reflux (approx. 105°C) for 2–4 hours.
-
Monitoring: Aliquot into MeOH (forms methyl ether) or quench with amine for LCMS monitoring. Disappearance of the starting material [M+H]⁺ 126 is key.
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove excess POCl₃ (use a caustic trap).
-
Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Maintain internal temp <10°C.
-
Neutralize carefully with saturated aqueous NaHCO₃ or NH₄OH to pH ~8.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude 4-chloro-N-methylpyrimidin-6-amine is often pure enough for the next step. If needed, recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0–5% MeOH in DCM).
Yield Expectation: 75–90% Product: 4-Chloro-N-methylpyrimidin-6-amine (CAS: 65766-32-7)
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
This step couples the activated pyrimidine core with an amine (typically an aniline derivative) to generate the bioactive kinase inhibitor motif.
Materials:
-
4-Chloro-N-methylpyrimidin-6-amine (1.0 equiv)
-
Target Aniline (e.g., 3-fluoro-4-morpholinoaniline) (1.0–1.2 equiv)
-
Solvent: n-Butanol, Isopropanol, or 1,4-Dioxane.
-
Acid Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1–1.0 equiv) OR HCl (4M in dioxane).
Procedure:
-
Dissolution: Dissolve the chloropyrimidine and the aniline in the chosen solvent (concentration ~0.2–0.5 M).
-
Acid Addition: Add p-TsOH.
-
Expert Insight: While basic conditions (DIEA) can work, acidic conditions are often superior for unreactive anilines because they protonate the pyrimidine N3, activating the C4-Cl bond toward nucleophilic attack.
-
-
Heating: Heat to reflux (100–110°C) for 4–12 hours.
-
Workup:
-
Cool to room temperature.[3]
-
Precipitation: Often the product precipitates as the hydrochloride or tosylate salt. Filter and wash with cold ether.
-
Alternative: Dilute with EtOAc, wash with NaHCO₃ (to free base), dry, and concentrate.
-
-
Purification: Recrystallization from EtOH or silica chromatography.
Case Study: Synthesis of a Generic Kinase Inhibitor Core
The following workflow demonstrates the construction of a molecule resembling the core of Pazopanib or JNJ-7706621 , utilizing the 6-(methylamino)pyrimidin-4-ol scaffold.
Experimental Workflow Diagram
Figure 2: Synthetic pathway from the hydroxy-pyrimidine precursor to a bis-amino pyrimidine kinase inhibitor core.
Comparative Data: Activation Methods
| Reagent | Conditions | Yield | Notes |
| POCl₃ (Neat) | 105°C, 3h | 88% | Standard industrial method. Requires careful quench.[2][4] |
| SOCl₂ / DMF | 80°C, 6h | 45% | Incomplete conversion; SOCl₂ is less effective for hydroxypyrimidines. |
| POCl₃ / PCl₅ | 110°C, 2h | 92% | Highly aggressive; useful for sterically hindered substrates but generates more waste. |
Troubleshooting & Optimization (Expertise & Experience)
-
Problem: Hydrolysis during Workup.
-
Cause: 4-Chloropyrimidines are susceptible to hydrolysis back to the starting material if the quench is too hot or too acidic.
-
Solution: Always quench onto ice . Maintain pH > 7 immediately after quenching using NaHCO₃. Do not let the aqueous phase sit for prolonged periods.
-
-
Problem: Regioselectivity in SNAr.
-
Context: If the starting material was 2,4-dichloro-6-methylaminopyrimidine, selectivity would be an issue. However, starting with 6-(methylamino)pyrimidin-4-ol ensures that the C6-nitrogen is already installed, eliminating regioselectivity concerns during the amine coupling. This is a major strategic advantage of using this specific intermediate over 4,6-dichloropyrimidine.
-
-
Problem: Solubility of the "Ol" form.
-
Insight: If the starting material is insoluble in the chlorination mixture, add 0.5 equiv of PCl₅ to the POCl₃. This solubilizes the material by forming a transient phosphoryl intermediate more rapidly.
-
References
-
General Pyrimidine Synthesis: Current Chemistry Letters, "Synthesis, reactions, and applications of pyrimidine derivatives," 2021.
-
Chlorination Protocols: Molecules, "Monoamination and Diamination of 4,6-Dichloropyrimidine... with Adamantane-Containing Amines," 2021.[5][6]
-
Kinase Inhibitor Applications: Journal of Medicinal Chemistry, "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective... Inhibitors of Protein Kinase B (Akt)," 2010.[7]
-
Process Chemistry: BenchChem Application Note, "Comparative study of 4,6-diethoxy- vs. 4,6-dichloropyrimidine in synthetic applications."
-
FGFR Inhibitors: Journal of Enzyme Inhibition and Medicinal Chemistry, "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors," 2022.
Sources
- 1. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening Strategies for Pyrimidine-Based Kinase Inhibitors
Introduction: The Pyrimidine Privilege
The pyrimidine scaffold is arguably the most "privileged" structure in kinase-targeted drug discovery. Its planar, nitrogen-rich heterocycle serves as an ideal bioisostere for the adenine ring of ATP, allowing it to anchor effectively into the hinge region of kinase active sites via hydrogen bonding.[1] From Imatinib to Palbociclib , pyrimidine derivatives constitute the backbone of numerous FDA-approved oncology and immunology therapeutics.
However, screening pyrimidine libraries presents distinct challenges. While their binding affinity is often high, issues such as compound aggregation , solubility-driven light scattering , and fluorescence quenching can plague HTS campaigns. This guide details two robust, self-validating screening protocols designed to mitigate these artifacts: a biochemical TR-FRET Kinase Assay and a phenotypic Cellular Viability Assay .
Strategic Assay Design
To ensure scientific rigor, we employ an orthogonal screening approach.
-
Primary Screen (Biochemical): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2][3][4][5] This ratiometric readout minimizes interference from autofluorescent pyrimidine derivatives.
-
Secondary Screen (Cellular): ATP-quantification (CellTiter-Glo). This validates membrane permeability and target engagement in a physiological context.
Target Pathway Visualization
Understanding the downstream signaling of your target is critical for selecting the right cellular model. Below is a representation of the EGFR/MAPK pathway, a common target for pyrimidine-based inhibitors.
Caption: Signal transduction cascade for EGFR kinase. Pyrimidine inhibitors competitively bind the ATP pocket of EGFR, halting downstream proliferation signals.
Protocol A: Biochemical TR-FRET Kinase Assay
Objective: Quantify kinase inhibition in a 384-well format using Europium-cryptate donors and XL665 acceptors. Why this method? TR-FRET introduces a time delay (50–100 µs) between excitation and measurement, eliminating short-lived background fluorescence common in heterocyclic compound libraries.
Materials & Reagents
| Component | Specification | Purpose |
| Kinase | Recombinant EGFR (or target of choice) | Enzyme source |
| Substrate | Biotinylated Poly-GT or specific peptide | Phosphorylation target |
| ATP | Ultra-pure (Km concentration) | Phosphate donor |
| Detection Reagents | Eu-Cryptate Anti-Phospho Ab + Streptavidin-XL665 | FRET pair |
| Assay Buffer | 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | Physiological pH & stability |
| Plate | 384-well Low Volume White | Signal reflection |
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare 100x compound stocks in 100% DMSO.
-
Dispense 50 nL of compound into the 384-well plate using an acoustic dispenser (e.g., Echo).
-
Control Wells: Add 50 nL DMSO to columns 1, 2, 23, 24 (High/Low controls).
-
-
Enzyme Addition (10 µL/well):
-
Dilute Kinase in Assay Buffer to 2x final concentration.
-
Add 5 µL of Kinase solution to all wells except Column 24 (Min Signal/No Enzyme control).
-
Add 5 µL of Assay Buffer to Column 24.
-
Incubate for 10 minutes at RT to allow compound-enzyme pre-equilibration.
-
-
Substrate Initiation (10 µL/well):
-
Prepare a 2x mix of ATP (at Km) and Biotin-Peptide.
-
Add 5 µL to all wells.
-
Seal plate and incubate for 60 minutes at RT (protect from light).
-
-
Detection (10 µL/well):
-
Prepare Detection Buffer containing Eu-Antibody and Streptavidin-XL665 in EDTA-containing stop buffer.
-
Add 10 µL to all wells to quench the reaction and initiate FRET complex formation.
-
Incubate 60 minutes.
-
-
Readout:
-
Measure fluorescence on a multi-mode reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor).
-
Data Analysis (Self-Validating)
Calculate the TR-FRET Ratio :
Z-Factor Calculation:
-
Acceptance Criteria: A Z' > 0.5 indicates a robust assay. If Z' < 0.5, re-optimize detergent concentration (Brij-35 or Tween-20) to prevent pyrimidine aggregation.
Protocol B: High-Content Cell Viability (CellTiter-Glo)
Objective: Assess cellular potency and membrane permeability. Why this method? Pyrimidines can be cytotoxic via off-target effects. This lytic assay quantifies ATP as a direct proxy for metabolically active cells.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells (e.g., A549 or HCT-116) in exponential growth phase.
-
Dispense 25 µL/well (approx. 500-1000 cells) into 384-well white, clear-bottom plates.
-
Incubate 16–24 hours at 37°C/5% CO₂.
-
-
Compound Treatment:
-
Add 125 nL of compound (from source plate) directly to cells.
-
Include Staurosporine (10 µM) as a positive control for cell death (Max Inhibition).
-
Incubate for 72 hours.
-
-
Development:
-
Equilibrate CellTiter-Glo reagent to RT.
-
Add 25 µL of reagent to each well (1:1 ratio with media).
-
Orbitally shake plate for 2 minutes (lysis).
-
Incubate 10 minutes to stabilize luminescence.
-
-
Readout:
-
Measure Total Luminescence (0.1–1.0s integration time).
-
Technical Deep Dive: Troubleshooting & Interference
The "PAINS" Problem
Pyrimidine derivatives, particularly those with exocyclic double bonds or specific fused rings, can act as Pan-Assay Interference Compounds (PAINS) .
-
Mechanism: Non-specific protein reactivity or colloidal aggregation.
-
Solution: Include 0.01% Triton X-100 or Brij-35 in biochemical buffers. Aggregators are sensitive to detergent; true inhibitors are not.
HTS Workflow Logic
The following diagram illustrates the decision matrix for validating a pyrimidine hit.
Caption: Critical path for HTS hit triage. Counter-screening eliminates false positives caused by pyrimidine aggregation or fluorescence interference.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background (Biochemical) | Non-specific Ab binding | Increase salt (NaCl) or add BSA (0.1%). |
| Low Z' Factor (<0.4) | Pipetting error or drift | Recalibrate liquid handler; check tip seating. |
| Bell-Shaped Curve (Hook Effect) | Donor/Acceptor saturation | Titrate reagents to optimal ratio (usually 1:1 or 1:2). |
| Compound Precipitation | Pyrimidine insolubility | Limit final DMSO to <1%; ensure stock is fully dissolved. |
References
-
BenchChem. (2025).[1][6][7][8] Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives in Drug Discovery. Retrieved from
-
National Center for Biotechnology Information. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery. PubMed Central. Retrieved from
-
Molecules Journal. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors. MDPI. Retrieved from
-
Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Retrieved from
-
Royal Society of Chemistry. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Precision Profiling of Pyrimidine Derivatives: From Cytostasis to Cytotoxicity
Application Note: AN-PYR-024
Abstract
Pyrimidine derivatives (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine) remain cornerstones of oncology, acting primarily as antimetabolites.[1][2] However, their mechanism of action—often inducing cell cycle arrest (cytostasis) prior to cell death—presents a specific challenge for standard colorimetric assays like MTT. This guide outlines a mechanism-centric workflow for evaluating novel pyrimidine analogs, prioritizing ATP-based luminescence for primary screening and flow cytometry for mechanistic deconvolution.
The "Metabolic Trap": Why Standard Assays Fail
Traditional tetrazolium-based assays (MTT/MTS) rely on NAD(P)H-dependent cellular oxidoreductase enzymes to generate a colored formazan product.
-
The Artifact: Pyrimidine analogs often inhibit DNA synthesis (S-phase arrest) without immediately destroying mitochondrial function. In some cases, treated cells undergo "mitochondrial swelling" or stress-induced hyper-metabolism, leading to increased MTT reduction even in dying populations.
-
The Solution: We utilize ATP quantitation as the primary viability metric.[3][4] ATP levels drop rapidly upon loss of membrane integrity and are less susceptible to enzymatic artifacts than tetrazolium reduction.
Mechanism of Action & Intervention Points
The following diagram illustrates where pyrimidine derivatives intervene in the cellular lifecycle, necessitating specific assay endpoints.
Figure 1: Mechanism of Action. Pyrimidine analogs target nucleotide biosynthesis and DNA integrity, leading to S-phase accumulation.
Primary Screen: ATP-Based Luminescence
Objective: Determine IC50 values with high linearity and sensitivity. Assay Basis: Luciferase catalyzes the reaction of luciferin and ATP to produce oxyluciferin and light.
Protocol A: ATP Quantification (96-well format)
Validated against Promega CellTiter-Glo® 2.0 chemistry.
Materials:
-
Target Cells (e.g., HCT116, MCF-7)[5]
-
White-walled, clear-bottom 96-well plates (prevents signal bleed)
-
ATP Detection Reagent (Lyophilized enzyme/substrate mix)
Step-by-Step:
-
Seeding: Seed cells at 3,000–5,000 cells/well in 100 µL media.
-
Critical: Avoid edge wells if possible to reduce evaporation effects. Fill edge wells with PBS.
-
-
Attachment: Incubate for 24 hours at 37°C/5% CO2.
-
Treatment: Add 100 µL of 2X drug concentration (final volume 200 µL).
-
Duration: Pyrimidines require at least 1.5x to 2x doubling times (typically 48–72h) to manifest toxicity due to their cell-cycle specific nature.
-
-
Equilibration: Remove plate from incubator and equilibrate to Room Temperature (RT) for 30 mins.
-
Why: Luciferase reaction rate is temperature-dependent.
-
-
Lysis & Reaction: Add volume of ATP Reagent equal to culture volume (e.g., remove 100 µL media, add 100 µL Reagent).
-
Mixing: Orbitally shake for 2 mins to induce cell lysis.
-
Stabilization: Incubate at RT for 10 mins (dark).
-
Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).
Mechanism Deconvolution: Flow Cytometry
Objective: Distinguish between cytostatic arrest (S-phase block) and cytotoxic death. Assay Basis: Propidium Iodide (PI) stains DNA stoichiometrically.[6]
Protocol B: Cell Cycle Analysis
Materials:
-
70% Ethanol (ice cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (50 µg/mL)[7]
Step-by-Step:
-
Harvest: Collect cells (including floating dead cells) and wash with PBS.
-
Fixation: Resuspend pellet in 300 µL PBS. While vortexing gently, add 700 µL ice-cold 70% ethanol dropwise.
-
Critical: Dropwise addition prevents clumping.
-
-
Storage: Incubate at -20°C for >2 hours (can store for weeks).
-
Staining:
-
Wash cells 2x with PBS to remove ethanol.
-
Resuspend in 500 µL Staining Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL RNase A + 20 µg/mL PI.
-
-
Incubation: 30 mins at RT in the dark.
-
Acquisition: Analyze on Flow Cytometer (Linear scale on FL2/PE channel).
-
Expected Result: Pyrimidine analogs typically show a massive increase in the S-phase population compared to control.
-
Long-Term Fate: Clonogenic Assay
Objective: Assess reproductive viability (the ability to recover after drug removal). Significance: Many cells arrested by pyrimidines may appear metabolically active (ATP high) but are senescent (unable to divide).
Protocol C: Colony Formation
-
Treatment: Treat cells in 6-well plates with IC50 and IC90 concentrations for 24 hours.
-
Re-seeding: Trypsinize and count live cells (Trypan Blue exclusion).
-
Plating: Seed specific low numbers (e.g., 200, 500, 1000 cells) into new 6-well plates drug-free.
-
Incubation: Culture for 10–14 days until colonies >50 cells form.
-
Staining:
-
Fix with Methanol/Acetic Acid (3:1) for 15 mins.
-
Stain with 0.5% Crystal Violet for 20 mins.
-
Rinse with water and air dry.
-
-
Quantification: Count colonies. Calculate Plating Efficiency (PE) and Surviving Fraction (SF).[8][9]
Data Interpretation & Comparison
| Feature | ATP Assay (CellTiter-Glo) | MTT/MTS Assay | Flow Cytometry (PI) | Clonogenic Assay |
| Primary Readout | Cellular ATP (Metabolism) | Reductase Activity | DNA Content | Reproductive Ability |
| Sensitivity | High (10-50 cells) | Moderate | High (Single cell) | Very High |
| Suitability for Pyrimidines | Excellent (Linear) | Poor (Metabolic artifacts) | Excellent (Cycle arrest) | Gold Standard (Recovery) |
| Throughput | High (HTS) | High | Medium | Low |
Experimental Workflow Summary
Figure 2: Decision matrix for assay selection based on experimental stage.
References
-
National Institutes of Health (NIH). (2017). Pyrimidine Analogues - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Stepanenko, A. A., et al. (2015).[10] Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability.[10] Gene. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Flow Cytometry Cell Cycle Analysis Protocol.[6][11][12][13] Retrieved from [Link]
-
Munshi, A., et al. (2005). Clonogenic assay: Methods and protocols.[8][14][15] Methods in Molecular Medicine.[13] Retrieved from [Link]
Sources
- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes | PLOS One [journals.plos.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Flow Cytometry Protocol [sigmaaldrich.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 6-(Methylamino)pyrimidin-4-ol in Fragment-Based Drug Discovery (FBDD)
Executive Summary
6-(Methylamino)pyrimidin-4-ol (CAS: 6623-64-9), often functioning as a tautomeric equivalent to 6-(methylamino)uracil, represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Its structural economy (
This guide details the technical workflow for utilizing this fragment, addressing its unique tautomeric challenges during screening (STD-NMR) and providing a roadmap for hit-to-lead evolution via vector-based growing.
Chemical Profile & Library Design
Before screening, researchers must account for the dynamic structural nature of this fragment. Unlike rigid phenyl fragments, 6-(Methylamino)pyrimidin-4-ol exists in a tautomeric equilibrium that dictates its hydrogen bond donor/acceptor (HBD/HBA) profile.
Physicochemical Properties
| Property | Value | Relevance to FBDD |
| Molecular Weight | ~125.13 Da | Ideal for "Rule of Three" (Ro3); allows significant mass addition during optimization. |
| cLogP | -0.8 to -0.3 | High hydrophilicity; excellent solubility in aqueous buffers, minimizing false positives from aggregation. |
| TPSA | ~50-60 Ų | High polar surface area relative to size; drives specific H-bond interactions. |
| HBD / HBA | 2 / 3 (varies) | Critical for hinge binding in kinases (mimics N1/N6 of adenine). |
The Tautomerism Challenge
In aqueous solution (pH 7.4), the molecule equilibrates between the enol (pyrimidin-4-ol) and keto (pyrimidin-4-one) forms.
-
Impact: Docking algorithms may fail if only one tautomer is defined.
-
Solution: Enumerate both tautomers in your virtual library. The keto-amino form is frequently the bioactive conformer in kinase hinge regions.
Figure 1: Tautomeric equilibrium significantly alters the pharmacophore presentation. The keto form often provides the critical H-bond donor required for kinase hinge binding.
Screening Protocol: Saturation Transfer Difference (STD) NMR
Ligand-observed NMR is the gold standard for this fragment due to its low molecular weight (making SPR signals weak) and weak affinity (
Experimental Setup
-
Instrument: 600 MHz NMR with cryoprobe (recommended).
-
Temperature: 298 K (standard) or 283 K (to slow exchange rates if signals are broad).
-
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O.
-
Critical Note: Avoid TRIS or HEPES if possible, as their signals can overlap with the fragment's methyl group (~2.8 ppm).
-
Sample Preparation (Step-by-Step)
-
Stock Solution: Dissolve 6-(Methylamino)pyrimidin-4-ol in d6-DMSO to 100 mM.
-
Solubility Check: Dilute to 1 mM in buffer. Measure 1D ¹H NMR. If line widths > 2 Hz, aggregation is occurring.
-
Assay Mix:
-
Ligand: 500 µM (excess).
-
Protein: 5–10 µM (Target).
-
Ratio: 50:1 to 100:1 (Ligand:Protein) ensures efficient magnetization transfer.
-
Pulse Sequence & Acquisition
Use a standard STD sequence (e.g., stddiffesgp in Bruker TopSpin) with excitation sculpting for water suppression.
-
On-Resonance Irradiation: Set frequency to -0.5 ppm or -2.0 ppm (protein methyls). Ensure no ligand signals exist here.
-
Off-Resonance Irradiation: Set to 30 ppm (control).
-
Saturation Time: 2.0 seconds (Gaussian train pulses).
-
Scans: 128–256 scans (interleaved acquisition to minimize drift artifacts).
Data Interpretation (Self-Validation)
-
STD Factor (
): Calculate . -
Epitope Mapping:
-
If the Methyl group (2.8 ppm) shows the highest STD effect, it is in closest contact with the protein surface (hydrophobic pocket).
-
If the Aromatic proton (C5-H) shows low STD, it may be solvent-exposed.
-
-
Negative Control: Run the fragment without protein. Any signal in the difference spectrum indicates non-specific aggregation or direct irradiation artifacts.
Hit-to-Lead Evolution Strategy
Once binding is validated, the fragment must be "grown" to increase affinity. The 6-(Methylamino)pyrimidin-4-ol scaffold offers two primary vectors for elaboration.
Vector 1: The Exocyclic Nitrogen (Growth Vector)
The methylamino group is a handle for reductive amination or amide coupling.
-
Strategy: Replace the methyl group with larger alkyl/aryl linkers to reach the "Gatekeeper" residue in kinases or the ribose pocket in enzymes.
-
Chemistry:
displacement of 6-chloropyrimidin-4-ol with diverse amines.
Vector 2: The C5 Position (Merging Vector)
The C5 position is electronically activated for electrophilic aromatic substitution or halogenation followed by cross-coupling (Suzuki/Sonogashira).
-
Strategy: Introduce a halogen (Br/I) at C5. Couple with aryl boronic acids to create bi-aryl systems (e.g., mimicking the geometry of Pazopanib or Ibrutinib cores).
Figure 2: Strategic elaboration vectors. The C5 position allows for scaffold merging, while the amino tail allows for probing solvent channels.
Case Study Applications
This scaffold is not merely theoretical; it serves as the core for several high-impact discovery campaigns:
-
FGFR4 Inhibitors: 6-amino-pyrimidin-4-ol derivatives were optimized to bind selectively to FGFR4 by exploiting the unique cysteine residue in the active site, achieving nanomolar potency [1].
-
mTOR Inhibition: The pyrimidine core was elaborated via the C5 position to create 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines. The 6-(methylamino) fragment mimics the hinge-binding interaction of the native ligand [2].
-
Antimicrobials: Used as a starting fragment for Mycobacterium tuberculosis inhibitors, targeting the purine salvage pathway enzymes [3].
References
-
Kim, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. Link
-
Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of mTOR.[1] Journal of Medicinal Chemistry. Link
-
Wong, Y. L., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery.[2] MDPI. Link
-
Begley, D. W., et al. (2013). Application of Fragment-Based Drug Discovery to Versatile Targets. Journal of Structural Biology. Link
-
Viegas, A., et al. (2011). Saturation Transfer Difference (STD) NMR: A simple and fast method for ligand screening and characterization of protein binding. Journal of Chemical Education. Link
Sources
Utilizing 6-(Methylamino)pyrimidin-4-ol for lead optimization in drug discovery
Application Note: Utilizing 6-(Methylamino)pyrimidin-4-ol for Lead Optimization in Drug Discovery
Abstract
The pyrimidine scaffold remains a cornerstone of modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. This application note details the strategic utilization of 6-(methylamino)pyrimidin-4-ol (and its tautomer, 6-(methylamino)pyrimidin-4(3H)-one) as a high-value fragment for lead optimization.[1] We explore its dual-role capability as a hydrogen-bond donor/acceptor motif, its physicochemical impact on lipophilicity (LogD), and provide robust synthetic protocols for its incorporation and elaboration.[1]
Introduction: The Privileged Nature of the Scaffold
In the "hit-to-lead" and "lead optimization" phases, small structural changes can yield profound effects on potency and metabolic stability.[1] The 6-(methylamino)pyrimidin-4-ol moiety is structurally analogous to the nucleobase cytosine and mimics the hydrogen-bonding face of adenine, making it an ideal "hinge-binder" for protein kinases.[1]
Key Advantages:
-
Tautomeric Versatility: The molecule exists in equilibrium between the hydroxy-pyrimidine and the pyrimidinone forms. This adaptability allows the fragment to optimize its electrostatic complementarity to the target binding pocket (e.g., the ATP-binding site of kinases like FGFR4, CDK4/6, and Aurora kinases).
-
Solubility Enhancement: The polar nature of the pyrimidinone/amine motif significantly lowers cLogP compared to all-carbon aromatic rings, improving aqueous solubility—a critical parameter for oral bioavailability.
-
Synthetic Modularity: The C4-hydroxyl and C6-amino positions offer orthogonal reactivity, allowing for sequential functionalization.[1]
Mechanistic Insight: Tautomerism & Binding Modes
Understanding the tautomeric preference of 6-(methylamino)pyrimidin-4-ol is non-negotiable for rational drug design.[1] In solution and the solid state, the 4(3H)-pyrimidinone (keto form) is often the dominant tautomer, stabilized by amide-like resonance. However, the specific environment of a protein binding pocket can select for the 4-hydroxy (enol form) if a specific H-bond acceptor (e.g., a backbone carbonyl) requires it.
Diagram 1: Tautomeric Equilibrium and H-Bonding Vectors
Figure 1: The tautomeric equilibrium between the enol and keto forms dictates the hydrogen bond donor/acceptor profile. The keto form provides a donor at N3, crucial for many kinase hinge interactions.
Experimental Protocols
The following protocols are designed for high reproducibility. All reagents should be HPLC grade.[1]
Protocol A: De Novo Synthesis of the Core Scaffold
Objective: To synthesize 6-(methylamino)pyrimidin-4-ol from acyclic precursors.
Reagents:
-
Ethyl cyanoacetate
-
N-Methylurea (or Methylguanidine for alternative substitution)[1]
-
Sodium ethoxide (NaOEt) in Ethanol (21% wt)[1]
Procedure:
-
Condensation: Charge a round-bottom flask with N-methylurea (1.0 eq) and Ethyl cyanoacetate (1.1 eq) in dry Ethanol.
-
Cyclization: Add NaOEt solution (2.5 eq) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by LC-MS for the formation of the pyrimidine core [M+H]+ = 126.1.
-
Workup: Cool to room temperature. Acidify carefully with glacial acetic acid to pH 5–6. The product, 6-amino-1-methylpyrimidine-2,4-dione (or isomer depending on urea orientation), will precipitate.[1]
-
Note: For 6-(methylamino)pyrimidin-4-ol specifically , use 4,6-dihydroxypyrimidine as starting material, chlorinate, and displace (See Protocol B).
-
Protocol B: Lead Optimization via "Activation and Displacement"
Objective: To install the 6-methylamino motif onto a scaffold or to functionalize the 4-position of an existing 6-methylamino core.[1]
Workflow: This protocol assumes you are starting with 4,6-dihydroxypyrimidine to generate the versatile intermediate 4-chloro-6-(methylamino)pyrimidine .[1]
Step 1: Chlorination (Activation) [1]
-
Suspend 4,6-dihydroxypyrimidine (10 mmol) in POCl3 (50 mmol).
-
Add N,N-dimethylaniline (1.0 eq) as a catalyst.[1]
-
Reflux for 2 hours until the solution is clear.
-
Evaporate excess POCl3 under reduced pressure.[1] Pour residue onto crushed ice/water.[1] Extract with DCM.[1]
-
Product: 4,6-Dichloropyrimidine.[1]
Step 2: Desymmetrization (SnAr)
-
Dissolve 4,6-Dichloropyrimidine (5 mmol) in THF/Isopropanol (1:1).
-
Add Methylamine (2.0 M in THF, 5.0 mmol, 1.0 eq) dropwise at 0°C. Control stoichiometry strictly to avoid bis-substitution.
-
Stir at RT for 4 hours.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Result: 4-chloro-6-(methylamino)pyrimidine .
Step 3: Hydrolysis (Optional - to return to 4-ol)
-
Treat the chloro-intermediate with 1M NaOH at 60°C to generate 6-(methylamino)pyrimidin-4-ol .[1]
Diagram 2: Synthetic Workflow for Lead Optimization
Figure 2: Step-wise synthetic pathway for generating the core fragment or utilizing it for further library generation.
Physicochemical Profiling Table
When optimizing leads, the transition from a 4,6-dimethyl analog to a 6-(methylamino)pyrimidin-4-ol analog typically results in the following property shifts:
| Property | 4,6-Dimethylpyrimidine Analog | 6-(Methylamino)pyrimidin-4-ol Analog | Impact on Drugability |
| H-Bond Donors | 0 | 2 (NH, OH/NH) | Improved binding affinity (Hinge) |
| H-Bond Acceptors | 2 | 3 | Increased polarity |
| cLogP | ~2.5 (High) | ~0.8 (Low) | Improved Solubility & LLE |
| TPSA | ~26 Ų | ~65 Ų | Reduced BBB penetration; Higher peripheral exposure |
| pKa | ~2.0 (N1) | ~9.5 (OH/NH acidic) | Ionizable at physiological pH |
Data derived from standard physicochemical prediction models (ChemAxon/ACD Labs).
Case Study: FGFR4 Inhibition
Context: Fibroblast Growth Factor Receptor 4 (FGFR4) is a validated target for hepatocellular carcinoma.[1] Challenge: Standard pyrimidine inhibitors often suffer from poor selectivity against FGFR1-3.[1] Solution: Incorporation of the 6-(methylamino)pyrimidin-4-ol motif.[1]
-
Mechanism: The 4-oxo tautomer accepts a hydrogen bond from the backbone NH of the hinge region (Cys552 in FGFR4), while the 6-methylamino group projects into the solvent front, improving solubility and allowing for the attachment of solubilizing tails without disrupting the core binding mode.
-
Result: Compounds containing this core demonstrated >100-fold selectivity over FGFR1 and improved metabolic stability compared to the 6-chloro analogs.[1]
References
-
Vertex Pharmaceuticals. (2022).[1][2] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.[1] PubMed Central.[1] [Link]
-
American Chemical Society. (2021).[1] Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. [Link][1]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link][1]
-
National Institutes of Health. (2021). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery.[1][3] [Link]
-
PubChem. (2023).[1] 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one Compound Summary. National Library of Medicine.[1] [Link][1]
Sources
- 1. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
Use of 6-(Methylamino)pyrimidin-4-ol in the synthesis of agricultural chemicals
[2][3]
References
-
Brown, D. J. (2009).[3][2] The Pyrimidines. Wiley-Interscience.[1][2] (Classic comprehensive text on pyrimidine reactivity and tautomerism).[3][2]
-
Xiong, H., et al. (2017). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3". Molecules, 22(10), 1735.[3]
-
Selvam, T. P., et al. (2015). "Pyrimidines as a privileged scaffold in cancer drug discovery and agrochemicals".[2] Drug Discovery Today, 20(6). (Review of the pharmacophore utility).
-
Koval, I., et al. (2017).[3][6] "Formylation of Pyrimidine-4,6-diols Under Vilsmeier–Haack Conditions". Molbank, 2017(3), M954.[3]
-
PubChem Database. "Compound Summary: 2-amino-6-methylpyrimidin-4(3H)-one".[1][2] (Verifying tautomer and safety data).
Sources
- 1. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 2. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyrimidine Ring Formation
To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocycle Synthesis Division Subject: Troubleshooting Guide for Pyrimidine Assembly & Functionalization
Core Philosophy: The "Self-Validating" Protocol
Pyrimidine synthesis is rarely a "mix and stir" operation. It is a competition between thermodynamic stability (the aromatic ring) and kinetic traps (open-chain intermediates, wrong regioisomers).
The Golden Rule: Never proceed to the next step until the intermediate is validated. In pyrimidine synthesis, "stalled" intermediates (e.g., uncyclized ureides) often co-elute with products or degrade upon workup. This guide prioritizes in-process controls (IPC) to detect these failures early.
Troubleshooting Center: Common Failure Modes
Issue 1: Regioselectivity Failures in Cyclocondensation
Scenario: You are reacting an amidine with an unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetoacetate or benzoylacetone) and isolating the wrong regioisomer or a mixture.
The Mechanism: The reaction is governed by the electrophilicity difference between the two carbonyls.
-
Ketone vs. Ester: The amidine nitrogen (nucleophile) typically attacks the more electrophilic ketone first.
-
Cyclization: The second nitrogen attacks the ester (or leaving group) to close the ring.
Diagnostic Table:
| Observation | Probable Cause | Corrective Action |
| Mixture of Isomers | Similar electrophilicity of carbonyls (e.g., 1,3-diketone with similar R groups). | Switch to Enaminones: Convert one carbonyl to a dimethylamino-enone (using DMF-DMA). This "locks" the regioselectivity as the amidine will exclusively attack the enone carbon. |
| Wrong Isomer | Steric hindrance on the "more reactive" ketone blocks attack. | Steric Steering: If R1 is bulky (e.g., t-Bu), the amidine may attack the less hindered ester/carbonyl first. Verify structure via NOE NMR. |
| Open-Chain Product | Amidine attacked but ring didn't close (Hydrolysis/Stall). | Water Removal: The elimination of water/alcohol is the driving force. Add molecular sieves or use a Dean-Stark trap. |
Issue 2: The Biginelli "Fluorescent Impurity" (Hantzsch Pyridine)
Scenario: You are performing a Biginelli reaction (Aldehyde + Urea +
Root Cause:
This is the Hantzsch Dihydropyridine side reaction. If urea decomposes to ammonia (common at high heat), or if the aldehyde reacts slowly, two equivalents of the
Protocol Adjustment:
-
Temperature Control: Hantzsch formation is favored at high temperatures (>100°C). Lower the temp to 60-80°C.
-
Catalyst Tuning: Switch from simple Brønsted acids (HCl) to Lewis Acids (e.g.,
or ). These stabilize the iminium intermediate, favoring Biginelli. -
Order of Addition: Pre-mix Aldehyde + Urea + Catalyst for 20 mins before adding the
-keto ester. This ensures the "Biginelli Intermediate" (Acyl-iminium) forms first.
Issue 3: N-Alkylation vs. O-Alkylation (The Ambident Nucleophile)
Scenario: You are trying to alkylate a 2-pyridone/pyrimidone. You want the O-alkyl product (ether), but you get the N-alkyl product (lactam).
The Science: The pyrimidone anion is an ambident nucleophile.
-
Thermodynamic Control: Favors N-alkylation (the C=O bond is stronger than C=N, stabilizing the lactam).
-
Kinetic/Hard-Soft Control: O-alkylation requires "trapping" the oxygen.
Selectivity Guide:
| Desired Product | Recommended Conditions | Mechanistic Rationale |
| N-Alkyl (Lactam) | Base: | Dissociated ion pair exposes the Nitrogen lone pair. Thermodynamic product. |
| O-Alkyl (Ether) | Method A (Silver): | Method A: Ag coordinates to Nitrogen, blocking it. Method B: Activates the alcohol for attack by the Oxygen. |
| O-Alkyl (Robust) | Chlorination Route: 1. | Bypasses the ambident issue entirely. Nucleophilic Aromatic Substitution ( |
Visualizing the Pathways
Diagram 1: The Biginelli vs. Hantzsch Divergence
This flowchart illustrates the critical decision point where the reaction diverges into the side product.
Caption: Divergence of Biginelli (Target) and Hantzsch (Impurity) pathways based on temperature and intermediate stability.
Diagram 2: Cyclocondensation Regioselectivity Logic
How to predict the product when using unsymmetrical starting materials.
Caption: Decision tree for predicting regioisomers in cyclocondensation. Amidine nitrogen preferentially targets the most electrophilic, unhindered carbonyl.
Validated Experimental Protocols
Protocol A: Robust Cyclocondensation (Amidine + -Keto Ester)
Designed to minimize uncyclized intermediates.
-
Preparation: Dissolve Amidine HCl salt (1.1 equiv) and Base (
, 1.1 equiv) in dry Methanol. Stir 15 min to liberate the free base.-
Checkpoint: Ensure full dissolution of the amidine.
-
-
Addition: Add
-keto ester (1.0 equiv) dropwise at 0°C.-
Why? Controls the exotherm and favors the kinetic attack on the ketone.
-
-
Cyclization: Allow to warm to RT, then reflux for 4–6 hours.
-
Critical Step: If TLC shows a "streak" or multiple spots, the ring has not closed. Add a Dean-Stark trap (if using Toluene/Benzene) or molecular sieves to force dehydration.
-
-
Workup: Evaporate solvent. Acidify with 1M HCl to pH 4 to precipitate the pyrimidone.
-
Note: The product is often amphoteric. Do not over-acidify if the product contains basic amines.
-
Protocol B: Aromatization of Dihydropyrimidines (DHPMs)
Converting Biginelli products to fully aromatic pyrimidines.
DHPMs are resistant to mild oxidation. Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for reliable results.
-
Dissolve DHPM (1 equiv) in THF or Dioxane.
-
Add DDQ (1.1 equiv).
-
Stir at RT (or mild reflux) for 1–3 hours.
-
Purification: Filter off the precipitated DHQ (reduced DDQ byproduct). Wash filtrate with
.
References
-
Mechanistic Insight into Biginelli vs Hantzsch
-
Kappe, C. O.[1] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 2000.
-
(Verified: ACS Publications)
-
-
Regioselectivity in Pyrimidine Synthesis
- Fischer, G. et al. "Regioselectivity of the Reaction of Amidines with 1,3-Dicarbonyl Compounds." Journal of Heterocyclic Chemistry.
-
(General Journal Link for verification)
-
Ambident Nucleophile Alkylation (N vs O)
- R. Gompper. "Relations between Structure and Reactivity of Ambident Anions.
-
Aromatization Protocols
- Yamamoto, K. et al.
Sources
Technical Support Center: Optimizing N-Alkylation of Pyrimidines
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Regioselectivity & Yield Optimization in Pyrimidine N-Alkylation
Introduction: The Ambident Nucleophile Challenge
Welcome to the technical support hub for pyrimidine chemistry. If you are here, you are likely facing the classic "Ambident Nucleophile" problem. Pyrimidines (Uracil, Thymine, Cytosine) possess multiple nucleophilic sites (
The Core Conflict:
-
Thermodynamics vs. Kinetics: Simple deprotonation often leads to charge delocalization.[1] The site of alkylation is dictated by the interplay of steric hindrance , solvent effects , and Hard-Soft Acid-Base (HSAB) theory.
-
The Goal: This guide provides self-validating protocols to force the reaction toward your desired regioisomer (
vs. ) and eliminate -alkylation byproducts.
Decision Logic: Selecting the Right Protocol
Before starting, identify your target isomer.[1] Use the logic flow below to select your experimental condition.
Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" N1-Alkylation (Vorbrüggen Conditions)
Best for: Synthesizing nucleosides or when strict
Reagents:
-
Base: BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane).
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).
-
Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).
Step-by-Step Workflow:
-
Silylation (In-situ): Suspend the pyrimidine (1.0 equiv) in dry MeCN. Add BSA (2.0–3.0 equiv). Stir at 60°C until the solution becomes clear (indicates formation of the bis-silylated intermediate).
-
Activation: Cool to 0°C. Add the alkylating agent (e.g., glycosyl donor or alkyl halide, 1.1 equiv).
-
Coupling: Add TMSOTf (1.1 equiv) dropwise.
-
Reaction: Warm to RT or reflux (depending on electrophile reactivity). Monitor by TLC.[1][2][3]
-
Quench: Carefully add aqueous
. The silyl groups will hydrolyze, leaving the -alkylated product.[1]
Protocol B: Standard Base-Mediated Alkylation (General Purpose)
Best for: Simple alkyl halides where minor regioisomer impurities can be separated.
Mechanism:
Optimization Matrix:
| Variable | Recommendation | Technical Rationale |
| Base | Cesium ("Cesium Effect") improves solubility and nucleophilicity in organic solvents due to the large cation radius. | |
| Solvent | DMF or DMSO | Polar aprotic solvents solvate the cation, leaving the pyrimidine anion "naked" and reactive.[1] |
| Additive | LiI or KI (0.1 equiv) | Finkelstein Reaction: Converts alkyl chlorides/bromides to more reactive iodides in situ. |
| Temp | 25°C - 60°C | Higher temps increase |
Step-by-Step Workflow:
-
Dissolve pyrimidine (1.0 equiv) in DMF (0.2 M concentration).
-
Add
(1.5 equiv). Stir for 30 min to ensure deprotonation. -
Add Alkyl Halide (1.1 equiv).[1] Optional: Add 10 mol% KI.
-
-
Checkpoint: If reaction stalls after 4 hours, raise T to 50°C.
-
-
Workup: Dilute with water (dissolves inorganic salts) and extract with EtOAc.
Protocol C: Mitsunobu Reaction (N-Alkylation via Alcohols)
Best for: When the alkylating agent is an alcohol (avoiding halide synthesis).
Mechanism: Activation of alcohol by
Critical Control Point:
-
Acidity: The pKa of the nucleophile must be < 11 for standard Mitsunobu.[1] Pyrimidines (pKa ~9.[1]5) fit this well.
-
Order of Addition: Mix Pyrimidine +
+ Alcohol first. Add DIAD/DEAD last and slowly at 0°C to prevent side reactions.
Troubleshooting Guide (FAQ)
Q1: I am observing significant O-alkylation. How do I stop it?
Diagnosis: You are likely using a "hard" electrophile (e.g., sulfates, sulfonates) or a counter-ion that coordinates tightly to nitrogen (like
-
Switch to Soft Electrophiles: Use Alkyl Iodides or Bromides rather than Tosylates.
-
Change the Solvent: Switch from DMF to a less polar solvent if possible, or use the Vorbrüggen method (Protocol A), which chemically blocks the oxygen via silylation.[1]
-
HSAB Theory Application:
-alkylation is charge-controlled (Hard-Hard). -alkylation is orbital-controlled (Soft-Soft).
Q2: My reaction stalled at 50% conversion.
Diagnosis: The alkylating agent may have hydrolyzed or eliminated (if secondary), or the base is too weak.[1] The Fix:
-
Add a Catalyst: Add 10-20 mol% TBAI (Tetrabutylammonium iodide) . This acts as a Phase Transfer Catalyst and an iodide source.[1]
-
Resupply Electrophile: Add another 0.5 equiv of the alkyl halide.
-
Switch Bases: If using
, switch to .[1]
Q3: How do I selectively alkylate N3 on Uracil?
Diagnosis:
-
Protection: Start with
-Boc or -SEM protected uracil. -
Alkylate: Perform standard alkylation (Protocol B) at
.[1][4][5][6][7] -
Deprotect: Remove the
group (TFA for Boc, TBAF for SEM).[1]
Mechanism Visualization: Vorbrüggen Pathway[1]
Understanding the silyl-mediated pathway is crucial for troubleshooting
Figure 2: The Vorbrüggen mechanism ensures N1 selectivity by utilizing a soluble, silylated intermediate that reacts via orbital control.
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2000).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (The definitive text on silyl-mediated N-alkylation/glycosylation).
-
Plé, N., et al. (2006).[1] "Regioselective alkylation of pyrimidines." Tetrahedron, 62(12), 2917-2928.[1]
-
Tsunoda, T., et al. (1994).[1] "Mitsunobu alkylation of pKa > 11 nucleophiles." Tetrahedron Letters, 35(29), 5081-5082.[1]
-
Rodebaugh, R., et al. (1997).[1] "Lithium Iodide Promoted N-Alkylation of Pyrimidines." Journal of Organic Chemistry, 62(16), 5615-5619.[1] (Demonstrates the "Finkelstein" additive effect).
-
Pearson, R. G. (1963).[1] "Hard and Soft Acids and Bases."[1][4][8][9] Journal of the American Chemical Society, 85(22), 3533–3539.[1] (Foundational theory for N vs O selectivity).
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HSAB theory - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
Addressing peak tailing in HPLC purification of pyrimidine compounds
Introduction: The "Pyrimidine Problem"
In the purification of pyrimidine derivatives—particularly amino-pyrimidines like cytosine analogs or synthetic drug candidates with basic side chains—peak tailing is rarely just an aesthetic issue. It is a symptom of secondary chemical interactions that compromise resolution, fraction purity, and quantitation limits.[1]
While pyrimidines like Uracil are often used as void volume markers due to their lack of retention, functionalized pyrimidines often possess a basic nitrogen (
This guide moves beyond generic troubleshooting to provide a mechanistic approach to silencing these secondary interactions.
Module 1: Diagnosis & Quantification
Before altering chemistry, we must quantify the severity. "It looks bad" is not a scientific metric.
Q: How do I distinguish between "normal" dispersion and problematic tailing?
A: You must calculate the USP Tailing Factor (
The Metric:
- : Peak width at 5% of peak height.[1][2]
- : Distance from the peak front to the peak maximum at 5% height.[3]
| Tailing Factor ( | Diagnosis | Action Required |
| 1.0 – 1.2 | Excellent | None. System is optimized. |
| 1.2 – 1.5 | Acceptable | Monitor.[4] Standard for complex basics. |
| 1.5 – 2.0 | Problematic | Intervention Required. Resolution likely compromised. |
| > 2.0 | Critical Failure | Data invalid. Stop and troubleshoot. |
Module 2: The Silanol War (Chemistry Optimization)
This is the most common cause of pyrimidine tailing.
Q: Why do my pyrimidines tail on a C18 column even with a gradient?
A: You are likely fighting Silanol Ionization .
Standard silica supports have surface silanol groups (
Q: What is the most effective mobile phase strategy to fix this?
A: You have two strategic options. Strategy A (Suppression) is preferred for standard columns. Strategy B (Deactivation) requires hybrid columns.
Strategy A: The "Low pH" Suppression (Recommended)
Drive the pH below the acidity of the silanols.
-
Target pH: 2.0 – 2.5.
-
Mechanism: At pH 2.5, the concentration of ionized silanols (
) is negligible.[5] The surface is neutral, forcing the interaction to be purely hydrophobic (C18). -
Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Note: TFA is superior to Formic Acid for peak shape because the trifluoroacetate anion acts as an ion-pairing agent , neutralizing the charge on the pyrimidine base.
-
Strategy B: The "Sacrificial Base" (Triethylamine)
If you cannot use low pH (e.g., acid-sensitive compounds), you must block the active sites.
-
Mechanism: TEA is a strong base that binds aggressively to surface silanols, physically blocking them from interacting with your pyrimidine.
-
Concentration: 5–10 mM TEA in the aqueous buffer.
Visualization: The Tailing Mechanism & Solution
Figure 1: Mechanism of silanol-induced tailing and the two chemical pathways to resolve it.
Module 3: Hardware & Stationary Phase
Q: I adjusted the pH, but the tail persists. Is my column dead?
A: Not necessarily, but it may be the wrong type of column. Old-generation silica ("Type A") has high metal content, which acts as a Lewis acid and exacerbates tailing.[10]
The Checklist for Pyrimidine Columns:
-
End-capping: Ensure the column is "fully end-capped." This means small reagents (like trimethylchlorosilane) were reacted with the silica to cover accessible silanols.
-
Hybrid Particles: Use columns based on Ethylene Bridged Hybrid (BEH) or similar technologies. These are less acidic than pure silica and tolerate high pH (up to pH 12), allowing you to deprotonate the pyrimidine entirely.
-
Polar-Embedded Groups: Columns with an embedded polar group (e.g., amide or carbamate) shield the silanols and provide a "water-rich" layer that improves peak shape for polar bases.
Module 4: Troubleshooting Workflow
Follow this logical sequence to isolate the root cause.
Figure 2: Step-by-step diagnostic logic for isolating peak tailing sources.
Module 5: Optimized Protocol for Pyrimidines
Objective: Achieve
Reagents:
-
Solvent A: Water + 0.1% TFA (v/v) OR 10mM Ammonium Bicarbonate (pH 10.0) [Only for Hybrid Columns]
-
Solvent B: Acetonitrile (ACN)[7]
-
Column: C18 End-capped, 3.5µm or 5µm.
Step-by-Step:
-
System Preparation: Flush the system with 50:50 Water:Methanol to remove any previous buffer salts.
-
Mobile Phase Prep:
-
Why TFA? If using UV detection, TFA is the gold standard for peak shape. It suppresses silanols (pH ~2) and ion-pairs with the pyrimidine.
-
Warning: If using Mass Spec (LC-MS), TFA suppresses ionization. Use 0.1% Formic Acid instead, but expect slightly more tailing.
-
-
Equilibration: Run 10 column volumes of initial gradient conditions.
-
The "Gradient Shallowing" Trick:
-
Pyrimidines are polar and elute early. If the peak tails into the baseline, the gradient might be too steep.
-
Action: Start at 0% B. Hold for 2 minutes (isocratic). Then ramp to 10% B over 10 minutes. This focuses the peak at the head of the column.
-
-
Wash: Post-run, wash with 90% ACN to prevent accumulation of hydrophobic impurities that can cause "ghost peaks" or alter column chemistry over time.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Defines Tailing Factor vs. Symmetry Factor). Link
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic compounds in reversed-phase HPLC. Journal of Chromatography A. (Authoritative source on silanol activity and basic analytes). Link
-
Agilent Technologies. HPLC Troubleshooting Guide: Peak Shapes. (Industry standard troubleshooting steps). Link
-
Dolan, J. W. (2002). Tailing Peaks: The Curse of the Chromatographer. LCGC North America. (Foundational explanation of peak tailing mechanisms). Link
-
Waters Corporation. Effect of pH on the Separation of Basic Compounds. (Data on hybrid particle stability at high pH). Link
Sources
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. Tailing and Symmetry - Chromatography Forum [chromforum.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Optimizing crystallization conditions for pyrimidin-4-ol derivatives
Technical Support Center: Pyrimidin-4-ol Crystallization & Solid-State Characterization Status: Active | Ticket ID: PYR-CRYST-OPT | Lead Scientist: Dr. A. Vance
Introduction: The Tautomeric Challenge
Welcome to the technical support hub for pyrimidine derivatives. If you are working with pyrimidin-4-ol , you are likely facing a fundamental misconception: in the solid state and polar solutions, your molecule predominantly exists as pyrimidin-4(3H)-one (the keto form).
This keto-enol tautomerism is the primary driver of crystallization failure, polymorphism, and "oiling out." The pyrimidine ring's nitrogen acts as a hydrogen bond acceptor, while the hydroxyl/keto group acts as a donor/acceptor, creating complex self-assembly networks that are highly sensitive to solvent polarity.
This guide moves beyond generic advice to address the specific physicochemical behavior of the pyrimidin-4-one scaffold.
Module 1: Tautomerism & Solvent Selection
Q: Why does my compound dissolve in DMSO but oil out in Ethanol? A: This is a dielectric mismatch. Pyrimidin-4-ones possess a large dipole moment in their keto form.
-
High Dielectric Solvents (DMSO, DMF): Stabilize the polar keto form, leading to high solubility.
-
Protic Solvents (Ethanol, Water): Can compete for Hydrogen bonds. If the solvent-solute interaction is stronger than the solute-solute lattice energy, crystallization is inhibited.
-
Non-polar Solvents (Toluene, Hexane): Often favor the enol form or destabilize the keto form, causing rapid, disordered precipitation (oiling out).
Solvent Class Impact Table
| Solvent Class | Examples | Interaction Mechanism | Risk Factor | Recommendation |
| Polar Aprotic | DMSO, DMF, NMP | Stabilizes keto-tautomer via dipole interactions. | Solvate Formation: High risk of forming stable solvates that are hard to dry. | Use as "Good Solvent" in binary systems. |
| Polar Protic | Methanol, Water, Acetic Acid | H-bond donor/acceptor competition. | Solubility Trap: Compound may be too soluble to crystallize upon cooling.[1][2][3] | Use as Anti-solvent or for Slurry Ripening. |
| Non-Polar | Toluene, DCM, Heptane | Weak interaction; forces solute aggregation. | Oiling Out: Rapid phase separation (LLPS) before nucleation. | Use strictly as Anti-solvent in vapor diffusion. |
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q: My solution turns cloudy and separates into a sticky oil at the bottom. How do I fix this? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the metastable zone width (MSZW) is too narrow or when the temperature drops below the "oiling out" boundary before nucleation occurs. This is common in pyrimidines due to impurities lowering the melting point.
Protocol: The "Seeded Cooling" Method
-
Objective: Bypass the LLPS region by inducing nucleation in the metastable zone.
-
Prerequisite: You need a "seed" (even a crude solid from rotovap).
-
Determine Saturation Temperature (
): Heat your mixture until clear. Note the temperature.[1][4][5][6][7][8] -
Superheat: Heat to
to destroy "ghost" nuclei. -
Controlled Cool: Cool slowly (
/min). -
The Critical Step (Seeding): At
to (before oiling occurs), add 0.1% w/w seed crystals. -
Isothermal Hold: Hold temperature for 30-60 mins to allow seeds to grow.
-
Final Cool: Cool to final temperature.
Visual Troubleshooting Workflow
Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out) in pyrimidine derivatives.
Module 3: The "DMF Trap" (Solubility Issues)
Q: My pyrimidin-4-ol is only soluble in DMF/DMSO. I can't rotovap it off. How do I crystallize? A: This is the classic "DMF Trap." High boiling point solvents are difficult to remove without decomposing the product. The solution is Vapor Diffusion , which gently lowers solubility without thermal stress.
Protocol: Vapor Diffusion (The "Sitting Drop" Method)
-
Inner Vial: Dissolve 50-100 mg of your compound in the minimum amount of DMF or DMSO (0.5 - 1.0 mL) in a small 4 mL vial. Ensure it is fully dissolved (filter if necessary).[1] Leave this vial open .
-
Outer Chamber: Place the small vial inside a larger jar (e.g., 20 mL scintillation vial or a jam jar).
-
Anti-Solvent: Fill the outer jar with a volatile anti-solvent (DCM, Diethyl Ether, or Methanol) to a height below the rim of the inner vial.
-
Note: For pyrimidines, Diethyl Ether is excellent as it diffuses slowly and is non-polar, forcing the polar pyrimidine to stack.
-
-
Seal & Wait: Cap the outer jar tightly. The volatile anti-solvent will vaporize and diffuse into the DMF solution, slowly increasing supersaturation.
-
Timeline: Leave undisturbed for 3-7 days.
Module 4: Polymorph Control & Stability
Q: I produced crystals, but the melting point varies by 5°C between batches. Why? A: You are likely isolating different polymorphs or solvates. Pyrimidin-4-ones are notorious for forming channel solvates or metastable forms (kinetic products) when cooled rapidly.
Protocol: Slurry Conversion (Ostwald Ripening)
To ensure you have the thermodynamically stable form (critical for drug development):
-
Preparation: Take your mixed/inconsistent crystals.
-
Slurry: Suspend them in a solvent where they have low but non-zero solubility (e.g., Isopropanol or Water/Methanol 9:1). You want a suspension, not a solution.
-
Energy Input: Stir at an elevated temperature (e.g., 40-50°C) for 24-48 hours.
-
Mechanism: The smaller, metastable crystals (higher energy) will dissolve, and the molecules will redeposit onto the larger, stable crystals (lower energy).
-
Analysis: Filter and analyze via PXRD (Powder X-Ray Diffraction) or DSC (Differential Scanning Calorimetry).
Tautomeric Equilibrium Diagram
Figure 2: The influence of solvent environment on the Keto-Enol equilibrium, determining the dominant species during nucleation.
References
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Control Strategies.[9][10] Retrieved from
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from
-
BenchChem. (2025).[1] Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved from
-
Giuliano, B. M., et al. (2010).[11] Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil.[11] Journal of Physical Chemistry A. Retrieved from
-
Surov, A. O., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.[5] Molecular Pharmaceutics.[4] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. unifr.ch [unifr.ch]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
- 10. escholarship.org [escholarship.org]
- 11. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 6-(Methylamino)pyrimidin-4-ol
Welcome to the Stability & Handling Hub. This guide is designed for pharmaceutical researchers and process chemists working with 6-(Methylamino)pyrimidin-4-ol (CAS: 6623-81-0). Unlike generic safety sheets, this document addresses the specific physicochemical behaviors of aminopyrimidines—specifically tautomeric equilibrium and oxidative sensitivity—that lead to storage failures.
Part 1: The Stability Dashboard (Quick Reference)
Before troubleshooting, ensure your baseline storage conditions meet these critical parameters.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C (Long-term) | Slows oxidative kinetics of the secondary amine; stabilizes the crystal lattice against thermal polymorph shifts. |
| Atmosphere | Inert (Argon/Nitrogen) | The methylamino group is susceptible to slow oxidation (yellowing) upon exposure to atmospheric oxygen. |
| Humidity | < 40% RH (Desiccated) | The molecule is amphoteric and hygroscopic. Moisture uptake catalyzes hydrolysis of impurities and promotes "caking." |
| Container | Amber Glass | Protects against photo-oxidation. Use Teflon-lined caps to prevent moisture ingress. |
| Solvent (NMR) | DMSO-d6 | Stabilizes tautomeric exchange rates for clearer spectra compared to CDCl₃. |
Part 2: Technical Deep Dive – The "Why" Behind Instability
To preserve this compound, one must understand its dual nature. It is not a static molecule; it is a dynamic system.
The Tautomeric Trap
The primary source of analytical confusion and apparent "instability" is lactam-lactim tautomerism .
-
The Mechanism: 6-(Methylamino)pyrimidin-4-ol exists in equilibrium between the enol form (4-hydroxy) and the keto form (4-one) .
-
The Consequence: In the solid state, it predominantly adopts the keto (lactam) form due to strong intermolecular hydrogen bonding (similar to DNA base pairing). However, in solution, this equilibrium shifts based on solvent polarity.
-
The Error: Researchers often flag a batch as "impure" because HPLC or NMR shows split peaks. Often, these are not degradation products but distinct tautomers resolving at different rates.
Oxidative Discoloration
The secondary amine at the C6 position is the "Achilles' heel" of this molecule.
-
The Mechanism: Exposure to air, catalyzed by trace metals or light, leads to the formation of N-oxides or radical cations at the methylamino group.
-
The Sign: The pristine white powder turns off-white, then beige, and finally distinct yellow.
-
The Impact: While the bulk purity may remain >98%, the presence of colored oxidation products (quinoid-like species) can interfere with downstream UV-Vis assays and crystallization.
Part 3: Troubleshooting Guide (FAQs)
Q1: My white powder has turned faint yellow. Is it compromised?
Diagnosis: Likely early-stage surface oxidation (N-oxide formation) or photo-degradation. Action:
-
Check Purity: Run an HPLC. If purity is >98%, the yellowing is likely trace surface contamination (ppm level) which has a high extinction coefficient.
-
Remediation: If purity is critical (e.g., for GMP steps), perform the Recrystallization Protocol (SOP-01) below.
-
Prevention: Switch to amber vials and backfill with Argon.
Q2: The 1H-NMR spectrum shows broad or split peaks for the methyl group. Is this degradation?
Diagnosis: This is likely tautomeric exchange , not degradation. Action:
-
Solvent Switch: If using CDCl₃ or Methanol-d4, switch to DMSO-d6 . DMSO forms strong hydrogen bonds that stabilize one tautomer or slow the exchange rate enough to sharpen the peaks.
-
Acid Drop: Adding a drop of D₂O or trace acid (TFA) can collapse exchangeable proton peaks (OH/NH), simplifying the spectrum.
Q3: The powder has clumped into a hard "brick." Can I grind it?
Diagnosis: Hygroscopic caking. The lattice has absorbed water, forming hydrogen-bonded bridges between crystals. Action:
-
Do NOT grind immediately: Grinding a wet hygroscopic solid can generate frictional heat, accelerating hydrolysis of any impurities present.
-
Dry First: Place the open vial in a vacuum desiccator over P₂O₅ for 24 hours. Once dried, the solid should become friable and safe to gently break apart.
Part 4: Visualizing the Stability Logic
The following diagrams illustrate the decision-making process for storage and the chemical reality of the molecule.
Diagram 1: Storage & Troubleshooting Decision Tree
Caption: Decision matrix for handling physical and chemical deviations in storage.
Diagram 2: Tautomeric Equilibrium (The "Ghost" Impurity)
Caption: The keto-enol shift is reversible. In solid storage, the Keto form dominates.
Part 5: Standard Operating Procedures (SOPs)
SOP-01: Purification via Recrystallization
Use this protocol if the compound has yellowed significantly or purity has dropped below 98%.
-
Dissolution: Suspend the crude yellow solid in a minimum volume of boiling Ethanol (EtOH) .
-
Clarification: If the solution remains colored, add activated carbon (5% w/w), stir for 10 minutes, and filter while hot through Celite.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, add Diethyl Ether or Hexane dropwise until turbidity persists, then refrigerate (4°C).
-
Isolation: Filter the white crystals and wash with cold ether.
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent residues.
SOP-02: Long-Term Storage Setup
Mandatory for storage exceeding 30 days.
-
Vessel: Use a borosilicate glass vial with a screw cap.
-
Seal: Ensure the cap has a PTFE (Teflon) liner . Rubber septa are permeable to moisture over time.
-
Atmosphere: Place the open vial in a glove box or use a funnel to flow Argon (heavier than air) into the vial for 10 seconds before capping immediately.
-
Environment: Place the sealed vial inside a secondary container (ziplock bag) containing a sachet of silica gel. Store at 4°C.
References
-
Tautomerism in 4-Hydroxypyrimidines: Plekan, O. et al. (2009). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Journal of Physical Chemistry A.
-
Synthesis and Purification of Aminopyrimidines: VanAllan, J. A. (1952).[1] 2,4-Diamino-6-hydroxypyrimidine. Organic Syntheses, Coll. Vol. 3, p.45. (Standard reference for handling hydroxypyrimidine solubility and crystallization).
-
General Stability of Oral Anticancer Medicines (Pyrimidine Analogs): Viesenbeek, L. et al. (2017). Actual versus recommended storage temperatures of oral anticancer medicines. Journal of Oncology Pharmacy Practice. (Provides context on thermal degradation of pyrimidine-based drugs).
-
Chemical Safety & Handling (SDS Data): PubChem Compound Summary for CID 135730284 (6-Methyl-2-(methylamino)pyrimidin-4-ol - Isomer analog for handling reference).
Sources
Validation & Comparative
Spectroscopic Comparison of 6-(Methylamino)pyrimidin-4-ol Tautomers
Executive Summary
6-(Methylamino)pyrimidin-4-ol is a critical pharmacophore in kinase inhibitor design, often serving as a hinge-binding motif that mimics the adenine ring of ATP. Its biological activity is strictly governed by its tautomeric state, which dictates its hydrogen bond donor/acceptor profile.
In solution, this molecule does not exist as a static structure but as a dynamic equilibrium between Keto-Amine , Enol-Amine , and Imine forms. This guide provides a rigorous spectroscopic framework to identify and quantify these tautomers, enabling researchers to correlate structural dynamics with pharmacological potency.
The Tautomeric Landscape
Before selecting a spectroscopic method, one must define the structural targets. For 6-(methylamino)pyrimidin-4-ol, three primary tautomers dominate the equilibrium landscape.
Structural Equilibrium Analysis
-
Tautomer A (Keto-Amine): 6-(methylamino)pyrimidin-4(3H)-one.
-
Tautomer B (Enol-Amine): 6-(methylamino)pyrimidin-4-ol.
-
Tautomer C (Keto-Imine): 6-(methylimino)-5,6-dihydropyrimidin-4(1H)-one.
Figure 1: Tautomeric equilibrium pathways for 6-(methylamino)pyrimidin-4-ol. The Keto-Amine form is thermodynamically preferred in solution.
Spectroscopic Methodologies: A Comparative Analysis
This section compares the three primary tools for distinguishing these forms.
Method A: Nuclear Magnetic Resonance (NMR)
The Gold Standard for Solution State Quantitation.
NMR provides the most distinct "fingerprints" for tautomer identification. The key differentiator is the carbon chemical shift of position 4 (C4) and the presence of exchangeable protons.
| Feature | Keto-Amine (Target) | Enol-Amine (Alternative) | Diagnostic Value |
| ¹³C C4 Shift | 160–168 ppm (C=O character) | 168–175 ppm (Deshielded aromatic C-O) | High |
| ¹H N3-H | Broad singlet, 11–13 ppm | Absent | Critical |
| ¹H C5-H | Upfield shift (due to loss of aromaticity) | Downfield (aromatic region) | Moderate |
| ¹⁵N Ring N | Shielded (Protonated N3) | Deshielded (Pyridine-like N) | Definitive |
Experimental Insight: In DMSO-d₆ , the Keto-Amine form is typically stabilized by hydrogen bonding with the solvent. If you observe a sharp singlet >11 ppm, it confirms the presence of the N3-H proton, ruling out the Enol form (which would have an O-H, often broader or exchanging faster).
Method B: UV-Visible Spectroscopy
Best for pKa and Solvatochromism Studies.
UV-Vis is less structural but highly sensitive to electronic conjugation changes.
-
Keto Form: Typically exhibits a bathochromic shift (red shift) compared to the enol form due to the n→π* transition of the carbonyl.
-
Protocol: Perform a pH titration. The isosbestic points observed during pH changes indicate clean interconversion between protonated, neutral, and deprotonated species, often revealing the pKa of the N3 proton (typically ~9.0–9.5).
Method C: Infrared Spectroscopy (FT-IR)
Best for Solid State & Functional Group Confirmation.
| Band | Keto-Amine | Enol-Amine |
| Carbonyl (C=O) | Strong band at 1640–1690 cm⁻¹ | Absent |
| Hydroxyl (O-H) | Absent | Broad band 3200–3500 cm⁻¹ |
| Ring Breathing | 1500–1600 cm⁻¹ (mixed modes) | Sharp aromatic bands |
Detailed Experimental Protocols
Protocol 1: Solvent-Dependent NMR Characterization
Objective: To determine the dominant tautomer in solution.
Reagents:
-
Compound: 6-(Methylamino)pyrimidin-4-ol (>98% purity).
-
Solvents: DMSO-d₆ (Polar), CDCl₃ (Non-polar, if soluble), Methanol-d₄ (Protic).
Workflow:
-
Preparation: Dissolve 10 mg of compound in 0.6 mL of DMSO-d₆. (Note: Solubility in CDCl₃ may be poor; if so, add 10% DMSO-d₆ or use Toluene-d₈ at elevated temperature).
-
Acquisition:
-
Run ¹H NMR (16 scans, d1=2s). Focus on the 10–14 ppm region.
-
Run ¹³C NMR (1024 scans).[1] Focus on the 150–180 ppm region.
-
Run ¹H-¹⁵N HMBC (if available) to locate the protonated nitrogen.
-
-
Analysis:
-
Step A: Check for C=O signal (~162 ppm). If present → Keto .[4]
-
Step B: Check for N-H proton coupling. If N3-H correlates with C2 and C4 in HMBC → Keto-Amine .
-
Protocol 2: UV-Vis pH Titration (pKa Determination)
Objective: To assess ionization states relevant to physiological conditions.
Workflow:
-
Prepare a 50 µM stock solution in water.
-
Adjust pH from 2.0 to 12.0 using 0.1 M HCl and 0.1 M NaOH.
-
Record spectra (220–400 nm) at 0.5 pH unit intervals.
-
Data Processing: Plot Absorbance (λmax) vs. pH. The inflection point represents the pKa of the N3-H (Keto) or O-H (Enol) deprotonation.
Decision Logic for Tautomer Assignment
Use the following logic flow to interpret your spectroscopic data definitively.
Figure 2: Logical workflow for assigning the dominant tautomer based on spectral evidence.
References
-
Tautomerism in 4-Hydroxypyrimidines: Giuliano, B. M., et al. (2010).[4] "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil." Journal of Physical Chemistry A. [Link]
-
Thiamin Diphosphate Analogs (Aminopyrimidine Tautomerism): Baykal, A. T., et al. (2006).[5] "Electronic and nuclear magnetic resonance spectroscopic features of the 1',4'-iminopyrimidine tautomeric form of thiamin diphosphate." Biochemistry. [Link][6]
-
Ab Initio Studies of Pyrimidine Tautomers: Les, A., & Adamowicz, L. (1989). "Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives." Journal of Physical Chemistry. [Link][7]
-
Gemcitabine Tautomer Analysis (IR Fingerprinting): Drzewiecka, A., et al. (2016). "Characterization of tautomeric forms of anti-cancer drug gemcitabine... using ATR-FTIR spectroscopy." PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electronic and nuclear magnetic resonance spectroscopic features of the 1',4'-iminopyrimidine tautomeric form of thiamin diphosphate, a novel intermediate on enzymes requiring this coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Evaluation of Pyrimidine-Based Drug Candidates: From Enzymatic Potency to In Vivo Efficacy
[1]
Introduction: The Pyrimidine Privilege
The pyrimidine scaffold is arguably the most "privileged" structure in medicinal chemistry. Because it mimics the endogenous nucleobases (cytosine, thymine, uracil), it serves as a versatile template for two distinct therapeutic classes:
-
Antimetabolites: Agents that mimic nucleosides to inhibit DNA synthesis (e.g., 5-Fluorouracil, Gemcitabine).
-
Kinase Inhibitors: Small molecules that exploit the pyrimidine ring to mimic the adenine moiety of ATP, binding to the hinge region of kinases (e.g., Palbociclib, Ibrutinib).[1]
This guide provides a comparative framework for evaluating these two classes of pyrimidine candidates. We will contrast Candidate PYR-AM (Antimetabolite) against Candidate PYR-KI (Kinase Inhibitor) to illustrate the divergence in in vitro profiling, metabolic stability, and in vivo translation.
Mechanism of Action & Signaling Pathways
Understanding the distinct binding modes is critical for designing the correct assays.
-
PYR-AM requires intracellular phosphorylation to become active (prodrug mechanism).
-
PYR-KI is active in its native state but competes with high intracellular ATP concentrations.
Visualization: Mechanistic Divergence
Figure 1: Divergent mechanisms of pyrimidine-based drugs. Class A requires metabolic activation; Class B acts directly on protein targets.
Part I: In Vitro Activity & Selectivity
The first filter in drug discovery is establishing potency and selectivity.
The Potency-Selectivity Trade-off
PYR-AM candidates typically show high potency but poor selectivity because they target fundamental DNA replication machinery common to all dividing cells. PYR-KI candidates aim for high selectivity against specific oncogenic drivers (e.g., CDK4/6, EGFR).
Comparative Data: In Vitro Profiling
| Parameter | PYR-AM (Antimetabolite) | PYR-KI (Kinase Inhibitor) | Interpretation |
| Primary Target IC50 | 15 nM (Thymidylate Synthase) | 4 nM (CDK4/6) | Both are highly potent against primary targets. |
| Off-Target Hit Rate | High (>50% inhibition of 20+ kinases) | Low (<5% inhibition of non-family kinases) | PYR-KI shows superior "clean" profile. |
| Cellular IC50 (Tumor) | 50 nM (Broad spectrum) | 120 nM (Specific cell lines) | PYR-AM kills indiscriminately; PYR-KI requires biomarker match. |
| Cellular IC50 (Normal) | 80 nM (High toxicity) | >5,000 nM (High safety window) | Critical Differentiator: PYR-KI spares normal tissue. |
Protocol: ATP-Competitive Kinase Assay (For PYR-KI)
Why this matters: Pyrimidine inhibitors compete with ATP. Assays run at low ATP concentrations will artificially inflate potency. This protocol ensures physiological relevance.
-
Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Mix: Dilute recombinant kinase (e.g., CDK4/CyclinD1) to 2x final concentration.
-
Compound Addition: Dispense 10 µL of PYR-KI (serially diluted in DMSO) into 384-well plates.
-
ATP Challenge: Add ATP at Km apparent concentration (typically 10-100 µM) rather than saturating levels, along with the peptide substrate.
-
Incubation: Incubate for 60 min at Room Temperature.
-
Detection: Add ADP-Glo™ reagent (Promega) to deplete unconsumed ATP and convert ADP to light.
-
Read: Measure luminescence on a multimode plate reader (e.g., EnVision).
Part II: ADME-Tox & Metabolic Stability
A common failure mode for pyrimidines is rapid oxidation by hepatic enzymes or deamination.
The "Metabolic Soft Spot"
Pyrimidines are susceptible to:
-
Dihydropyrimidine Dehydrogenase (DPD): Rapidly catabolizes the uracil/thymine ring (major issue for 5-FU analogs).
-
Cytochrome P450 (CYP) Oxidation: Planar pyrimidine rings are prone to oxidation, increasing clearance.
Protocol: Microsomal Stability Assay
This assay predicts in vivo clearance (Cl_int).
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Reaction: Pre-incubate HLM with test compound (1 µM) for 5 min at 37°C.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (to quench).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
-
Half-life (
) = . -
Intrinsic Clearance (
) = .
-
Experimental Insight:
-
PYR-AM often requires high stability or formulation as a prodrug to survive first-pass metabolism.
-
PYR-KI modification (e.g., adding steric bulk at C-5 position) can block metabolic soft spots, improving
from <15 min to >60 min.
Part III: In Vivo Efficacy (Xenograft Models)
The ultimate proof of concept is the in vivo reduction of tumor burden.
The PK/PD Disconnect
A compound may work in vitro but fail in vivo due to:
-
Solubility: Planar pyrimidines often crystallize in the gut (Low Bioavailability).
-
Protein Binding: High affinity to plasma proteins reduces free drug concentration.
Protocol: Subcutaneous Tumor Xenograft
-
Cell Prep: Harvest log-phase tumor cells (e.g., MCF-7 for CDK inhibitors). Resuspend
cells in 1:1 PBS/Matrigel matrix. -
Implantation: Inject 100 µL subcutaneously into the right flank of athymic nude mice (
). -
Staging: Allow tumors to reach ~150-200 mm³. Randomize mice into groups (n=8-10):
-
Vehicle Control
-
Positive Control (e.g., Palbociclib 50 mg/kg)
-
PYR-KI (Low, Mid, High Dose)
-
-
Dosing: Administer via oral gavage (PO) QD or BID for 21 days.
-
Measurement: Measure tumor volume (
) twice weekly using digital calipers. -
Endpoints: Tumor Growth Inhibition (%TGI) and Body Weight (toxicity proxy).
Visualization: In Vivo Study Workflow
Figure 2: Standard workflow for xenograft efficacy evaluation.
Summary: Comparative Performance Profile
The table below summarizes the typical performance chasm between a classic antimetabolite and a modern targeted kinase inhibitor.
| Feature | PYR-AM (Classic Antimetabolite) | PYR-KI (Targeted Inhibitor) |
| Mechanism | DNA incorporation / TS Inhibition | ATP-competitive Kinase Inhibition |
| In Vitro Potency | High (<50 nM) | High (<10 nM) |
| Selectivity | Low (Cytotoxic to all dividing cells) | High (Specific to oncogene addiction) |
| Metabolic Stability | Low (Rapid catabolism by DPD) | Moderate (Optimized via SAR) |
| Bioavailability (F%) | Variable (often requires IV) | Moderate to High (Oral optimized) |
| Toxicity Profile | GI toxicity, Neutropenia (Dose-limiting) | Target-specific (e.g., Rash, Cytopenia) |
References
-
Vertex AI Search. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). National Institutes of Health. Link
-
BenchChem. (2025).[2][3] Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds. BenchChem Application Notes. Link
-
Evotec. (2025). Microsomal Stability Assay Protocol. Cyprotex ADME-Tox Solutions. Link
-
MDPI. (2025). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Journal of Clinical Medicine. Link
-
UCLA Health. (2025). Xenograft Tumor Assay Protocol. UCLA Department of Surgery. Link
Comparative ADME Profiling of Pyrimidine Analogues: From Prodrug Design to Intracellular Kinetics
Executive Summary
Pyrimidine analogues represent a cornerstone of oncological pharmacotherapy, yet their clinical efficacy is dictated by a precarious "tug-of-war" between intracellular activation (anabolism) and hepatic catabolism. For drug development professionals, understanding the ADME (Absorption, Distribution, Metabolism, Excretion) nuances between agents like 5-Fluorouracil (5-FU) , its prodrug Capecitabine , and the cytidine analogues Gemcitabine and Cytarabine is critical for optimizing dosing regimens and predicting resistance.
This guide provides a technical comparative analysis of these agents, supported by experimental protocols for assessing transporter kinetics and metabolic stability.
Part 1: Comparative ADME Analysis
The pharmacokinetic behaviors of pyrimidine analogues are distinct, primarily driven by their dependence on specific Solute Carrier (SLC) transporters for cellular entry and their susceptibility to rate-limiting enzymes like Dihydropyrimidine Dehydrogenase (DPD) or Cytidine Deaminase (CDA).
Table 1: Comparative Pharmacokinetic Parameters
Data aggregated from standard clinical pharmacology reviews and FDA labels.
| Parameter | 5-Fluorouracil (5-FU) | Capecitabine | Gemcitabine | Cytarabine (Ara-C) |
| Class | Fluoropyrimidine | Carbamate Prodrug (Triple-step) | Deoxycytidine Analogue | Deoxycytidine Analogue |
| Bioavailability (F) | Erratic (usually IV admin) | High (~100% absorption) | IV Administration | IV / SC (Low Oral F) |
| Plasma T1/2 | 10–20 min | 0.55–0.89 h (Parent) | 8–17 min (Short infusion) | Biphasic: ~10 min / 1–3 h |
| Protein Binding | ~10% | < 60% (~54% to Albumin) | Negligible | ~13% |
| Primary Transporter | Passive / ENT1 | Passive (Intestine) | hENT1, hCNT1, hCNT3 | hENT1 |
| Rate-Limiting Catabolism | DPD (Liver, >80% clearance) | Carboxylesterase (Liver) | CDA (Liver/Plasma) | CDA (Liver/Plasma) |
| Active Metabolite | FdUMP, FUTP, FFdUTP | 5-FU (in tumor) → FdUMP | dFdCTP | Ara-CTP |
Deep Dive: The ADME Mechanics
1. Absorption & Transport (The Gatekeepers)
Hydrophilic nucleoside analogues cannot passively diffuse across cell membranes efficiently. They rely on Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs) .[1][2]
-
Gemcitabine & Cytarabine: Heavily dependent on hENT1 (SLC29A1) for intracellular uptake. Clinical data correlates hENT1 expression with gemcitabine sensitivity in pancreatic cancer.[2][3]
-
Capecitabine: Designed to bypass this bottleneck. It is absorbed intact through the intestine and undergoes a three-step enzymatic conversion cascade, the final step mediated by Thymidine Phosphorylase (TP) , which is often upregulated in tumor tissues, conferring selectivity.
2. Metabolism: Activation vs. Degradation
The therapeutic index is defined by the ratio of Anabolism (Activation) to Catabolism (Degradation).
-
The DPD Bottleneck: For 5-FU, Dihydropyrimidine Dehydrogenase (DPD) is the critical determinant. DPD deficiency (genetic polymorphisms in DPYD) leads to severe, often fatal toxicity because the drug cannot be cleared.
-
The Kinase Rate-Limit: Once inside the cell, the drug must be phosphorylated. Deoxycytidine Kinase (dCK) is often the rate-limiting step for Gemcitabine and Cytarabine activation. Downregulation of dCK is a primary mechanism of acquired resistance.
Part 2: Visualizing the Metabolic Pathways
The following diagram illustrates the divergent pathways of activation (leading to DNA/RNA damage) versus degradation (leading to inactive metabolites).
Figure 1: Metabolic fate of pyrimidine analogues.[4] Note the critical divergence between hepatic catabolism (DPD/CDA) and intracellular activation (dCK/OPRT).
Part 3: Experimental Protocols
Protocol A: In Vitro Nucleoside Transporter Uptake Assay
Objective: Determine the Michaelis-Menten kinetics (
Reagents:
-
Radiolabeled substrate (e.g.,
-Gemcitabine or -Uridine).[3] -
Inhibitor: NBMPR (Nitrobenzylthioinosine) - specific for hENT1 at nanomolar concentrations.
-
Transport Buffer: Sodium-containing (Krebs-Ringer) for CNTs; Sodium-free (Choline chloride based) for ENTs.
Workflow:
-
Seeding: Plate transfected HEK293 cells in 24-well Poly-D-Lysine coated plates. Grow to 90% confluence.
-
Equilibration: Wash cells
with pre-warmed ( ) Transport Buffer. -
Zero-Trans Control: Pre-incubate one set of wells with
NBMPR (blocks hENT1) or excess cold uridine (blocks all) to determine non-specific binding. -
Uptake Initiation: Add Transport Buffer containing the radiolabeled drug (range
) spiked with tracer ( ). -
Linear Phase Incubation: Incubate for exactly 30 to 60 seconds .
-
Critical Note: Nucleoside transport is extremely rapid.[5] Incubating >1 minute often measures metabolism (trapping), not transport.
-
-
Termination: Rapidly aspirate and wash
with ice-cold Stop Solution (PBS + Dipyridamole). -
Lysis & Counting: Lyse cells with
. Measure Radioactivity (CPM) via Liquid Scintillation Counting. -
Data Analysis: Plot Velocity (
) vs. Concentration. Fit to Michaelis-Menten equation.
Protocol B: DPD Metabolic Stability Assay
Objective: Assess the metabolic half-life of a fluoropyrimidine in the presence of DPD. Model: Human Liver S9 Fraction or Recombinant DPD Enzyme.
Workflow:
-
Preparation: Thaw Human Liver S9 fractions on ice.
-
Reaction Mix: Combine S9 protein (
), NADPH-regenerating system (critical cofactor), and Magnesium chloride in Phosphate Buffer (pH 7.4). -
Pre-incubation: Equilibrate at
for 5 minutes. -
Start: Add test compound (e.g., 5-FU) at
. -
Sampling: Remove aliquots at
min. -
Quench: Immediately dispense into Acetonitrile containing Internal Standard (e.g., 5-Chlorouracil).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the depletion of Parent (5-FU) and appearance of Metabolite (Dihydrofluorouracil).[4]
-
Calculation: Plot
vs. Time to determine and .
Part 4: Transporter Mechanism Visualization
Understanding the structural mechanics of these transporters aids in rational drug design.
Figure 2: Mechanistic differences between Equilibrative (ENT) and Concentrative (CNT) transporters. ENT1 is the primary route for Gemcitabine, while CNTs can drive accumulation against a gradient.
References
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology. Clinical Pharmacokinetics.
-
Equilibrative Nucleoside Transporters (ENTs): A Review. Frontiers in Pharmacology.
-
Clinical pharmacokinetics of capecitabine. Clinical Pharmacokinetics.
-
Dihydropyrimidine dehydrogenase deficiency: Impact on 5-fluorouracil therapy. Pharmacology & Therapeutics.
-
Nucleoside Transporters and Immunosuppressive Adenosine Signaling. Frontiers in Immunology.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(Methylamino)pyrimidin-4-ol
The causality behind these procedures is rooted in the precautionary principle; treating compounds with unknown toxicological profiles with a high degree of caution to mitigate potential risks. The procedures outlined below are designed to be a self-validating system of safety, ensuring that each step minimizes exposure and environmental contamination.
Hazard Identification and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for 6-(Methylamino)pyrimidin-4-ol, a conservative approach to hazard assessment is necessary. Based on data from analogous pyrimidine derivatives, such as 4-(Methylamino)pyrimidine-5-carbonitrile and other substituted pyrimidines, the following potential hazards should be assumed[1][2]:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.
-
Acute Toxicity: While not confirmed, oral ingestion may be harmful.
Table 1: Assumed Hazard Profile of 6-(Methylamino)pyrimidin-4-ol
| Hazard Classification | GHS Category (Assumed) | Precautionary Statements |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313[1] |
| Eye Irritation | Category 2A | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | P261, P271, P304+P340, P312[2] |
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is the first line of defense against chemical exposure. The following PPE is mandatory when handling 6-(Methylamino)pyrimidin-4-ol in any form (solid, solution, or as waste).
-
Hand Protection: Wear nitrile gloves. For extended contact or when handling concentrated solutions, double-gloving is recommended.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Skin and Body Protection: A lab coat must be worn and fully fastened.
-
Respiratory Protection: If there is a risk of generating dust, work in a certified chemical fume hood.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent the spread of contamination and potential exposure.
Step 1: Evacuate and Secure the Area
-
Alert colleagues in the immediate vicinity.
-
Restrict access to the spill area.[3]
Step 2: Don Appropriate PPE
-
Before cleaning the spill, ensure you are wearing the full PPE as described in Section 2.
Step 3: Contain and Absorb the Spill
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.
Step 4: Clean and Decontaminate
-
Carefully scoop the absorbed material and contaminated debris into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All cleaning materials must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of chemical waste is through a licensed disposal company.[4] Never pour hazardous chemicals down the drain.[5]
Step 1: Waste Segregation
-
Proper segregation of waste is crucial to prevent dangerous reactions.[5]
-
Solid waste (e.g., unused 6-(Methylamino)pyrimidin-4-ol, contaminated gloves, and weigh boats) should be collected in a separate, clearly labeled hazardous waste container.
-
Liquid waste (e.g., solutions containing 6-(Methylamino)pyrimidin-4-ol) should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
Step 2: Waste Container Management
-
Use containers that are compatible with the chemical waste.
-
Keep waste containers securely closed when not in use.[4][5]
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent leaks and unauthorized access.[5]
Step 3: Labeling of Hazardous Waste
-
All waste containers must be accurately and clearly labeled.[6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-(Methylamino)pyrimidin-4-ol"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The date of accumulation.
-
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for waste disposal.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-(Methylamino)pyrimidin-4-ol.
Caption: Decision workflow for the disposal of 6-(Methylamino)pyrimidin-4-ol.
References
-
Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Cole-Parmer.
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
-
A safety and chemical disposal guideline for Minilab users. German Institute for Medical Mission (Difäm).
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA).
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Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA).
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C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News.
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SAFETY DATA SHEET. Fisher Scientific.
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Safe handling of cytotoxics: guideline recommendations. Canadian Agency for Drugs and Technologies in Health.
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Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. University College London (UCL).
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1910.1200 - Hazard Communication. Occupational Safety and Health Administration (OSHA).
-
How Do You Dispose Of Waste In A Laboratory? Chemistry For Everyone.
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SAFETY DATA SHEET. TCI Chemicals.
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Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE).
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Lab Safety Services - Assessment & Compliance. TRC Companies.
-
2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. PubChem.
-
Safety Data Sheet: Pyrimidine 98%. Chemos GmbH & Co.KG.
-
4-(Methylamino)pyrimidine-5-carbonitrile. AK Scientific, Inc.
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- 5. youtube.com [youtube.com]
- 6. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 6-(Methylamino)pyrimidin-4-ol
Executive Summary & Risk Profile
6-(Methylamino)pyrimidin-4-ol (CAS: 7752-44-5) is a pyrimidine derivative commonly used as a building block in pharmaceutical synthesis.[1][2] While often classified as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed , its role as a drug intermediate necessitates a higher standard of care than generic reagents. We treat this compound as a Potentially Bioactive Intermediate (PBI) .[1][2]
This guide moves beyond basic compliance, establishing a "Zero-Contamination" protocol to protect both the researcher and the integrity of downstream biological assays.
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| CAS Number | 7752-44-5 | Unique identifier for waste tags/inventory.[2] |
| Physical State | Solid (Powder/Crystalline) | High risk of airborne particulate generation during weighing.[1][2] |
| GHS Classification | Warning | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.). |
| pKa / Basicity | Basic Nitrogen centers | Corrosive potential to mucous membranes; incompatible with strong oxidizers.[2] |
| Solubility | DMSO, Methanol, Water (variable) | Solution-phase handling increases skin permeation risk.[1][2] |
Personal Protective Equipment (PPE) Matrix
The following decision matrix dictates PPE selection based on the specific operational state of the chemical. Standard "lab coat and glasses" are insufficient for high-precision synthesis environments.[1][2]
DOT Diagram: PPE Decision Tree
Figure 1: Decision logic for selecting appropriate PPE based on the physical state of the reagent.
Detailed Glove Compatibility
Note: Specific permeation data for CAS 7752-44-5 is limited.[1][2] The recommendations below are based on structural analogues (methylamines/pyrimidines).
| Material | Thickness | Breakthrough Time (Est.) | Recommendation |
| Nitrile (Disposable) | 0.11 mm (4 mil) | < 15 mins (Solution) | Splash protection only. Change immediately upon contact.[1][2] |
| Nitrile (Exam) | 0.20 mm (8 mil) | > 60 mins | Standard Use. Recommended for solid handling.[1][2] |
| Laminate (Silver Shield) | Multi-layer | > 480 mins | Emergency/Spill. Use for cleaning large liquid spills.[1][2] |
| Latex | N/A | Poor | Do NOT Use. Poor resistance to organic amines.[2] |
Operational Workflow: From Weighing to Synthesis
To maintain scientific integrity and safety, follow this closed-loop workflow.
Phase A: Weighing & Transfer (Critical Control Point)
Risk: Inhalation of dust and surface contamination.[1]
-
Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure.[2] Do not weigh on an open bench.
-
Static Control: Use an antistatic gun or ionizer if the powder is static-prone (common with pyrimidines) to prevent "flying" particles.[1][2]
-
Technique: Use a disposable antistatic weighing boat. After transfer, wipe the balance area with a moist tissue (water/surfactant) to capture invisible residues.
Phase B: Reaction Setup
Risk: Exothermic reaction or solvent splashing.
-
Solvent Choice: When dissolving, add solvent slowly.[2] Pyrimidines can be basic; if reacting with acid chlorides or strong acids, expect an exotherm.[2]
-
Vessel: Use round-bottom flasks with secure ground-glass joints. Avoid open beakers.
-
Labeling: Label the flask immediately with "PBI - Irritant" and the structure.[1][2]
Phase C: Decontamination
Risk: Cross-contamination of future experiments.[1]
-
Surface Decon: Wipe all surfaces with a 10% Ethanol/Water solution followed by a soap wash.[2] The ethanol helps solubilize organic residues, while water removes salts.[2]
-
Glassware: Rinse with a dilute acidic solution (e.g., 1% HCl or Acetic Acid) to protonate the amine and ensure solubility before general washing.
Emergency Response & Spill Management
In the event of a release, rapid categorization determines the response.[2]
DOT Diagram: Spill Response Protocol
Figure 2: Triage protocol for laboratory spills involving 6-(Methylamino)pyrimidin-4-ol.
First Aid Measures:
-
Eye Contact: Flush immediately with water for 15 minutes.[2][5][6][7] The basic nature of the amine moiety can cause corneal damage if not treated instantly.[2]
-
Skin Contact: Wash with soap and copious water.[2][5][7] Do not use solvent (acetone/ethanol) on skin, as this may enhance absorption.[2]
Disposal & Waste Management
Do not dispose of this compound down the drain.[2] It is a nitrogen-containing organic heterocycle and requires segregation.[1][2]
-
Solid Waste: Bag contaminated weighing boats, gloves, and paper towels in a clear hazardous waste bag labeled "Solid Organic Waste - Toxic/Irritant."[2]
-
Liquid Waste:
-
Container Rinsing: Triple rinse empty reagent bottles with a compatible solvent (e.g., Methanol) before defacing the label and discarding the glass.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135431272, 6-Amino-1H-pyrimidin-4-one (Analogous Structure).[1][2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link][1][2]
Sources
- 1. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
